molecular formula C9H11NO2 B2481643 2-Hydroxy-N-methyl-2-phenylacetamide CAS No. 2019-72-9

2-Hydroxy-N-methyl-2-phenylacetamide

Cat. No.: B2481643
CAS No.: 2019-72-9
M. Wt: 165.192
InChI Key: MXAUJGXTIIVWRS-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-2-phenylacetamide is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-N-methyl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6,8,11H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAUJGXTIIVWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2019-72-9
Record name 2-hydroxy-N-methyl-2-phenylacetamide
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Foundational & Exploratory

2-Hydroxy-N-methyl-2-phenylacetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-N-methyl-2-phenylacetamide, also known as N-methyl mandelamide, is an alpha-hydroxy amide derivative of mandelic acid.[1] While specific research on this compound is limited, its structural similarity to other biologically active phenylacetamides and mandelic acid derivatives suggests its potential as a valuable molecule in medicinal and synthetic chemistry.[2] This guide provides a comprehensive overview of its chemical structure, predicted properties, a proposed synthesis protocol, and an analysis of its expected spectral characteristics. The information herein is synthesized from publicly available data on the compound and its close analogs, offering a foundational resource for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The core structure of this compound features a phenyl group and a hydroxyl group attached to the alpha-carbon of an N-methylated acetamide. This chiral center is a key feature, suggesting that its enantiomers may exhibit different biological activities.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Mandelic Acid or Methyl Mandelate reaction Amidation Reaction start->reaction reagents Coupling Agent (e.g., DCC/HOBt) or Heat Methylamine Solution reagents->reaction extraction Solvent Extraction (e.g., Ethyl Acetate) reaction->extraction drying Drying over Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (e.g., Ethanol/Water) evaporation->recrystallization final_product This compound recrystallization->final_product

Sources

CAS number and identifiers for N-methylmandelamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number and identifiers for N-methylmandelamide Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Stereochemical Variants, Synthesis, and Pharmaceutical Applications

Executive Summary

N-Methylmandelamide (N-methyl-2-hydroxy-2-phenylacetamide) is a critical chiral building block in the synthesis of adrenergic agents and a versatile intermediate for asymmetric catalysis ligands. While often overshadowed by its parent compound, mandelic acid, the N-methyl amide derivative serves as a pivotal junction in the manufacturing of phenylethanolamine drugs, most notably Phenylephrine .

This guide provides a definitive reference for the chemical identity, physicochemical properties, and synthetic protocols of N-methylmandelamide, distinguishing between its enantiomeric forms to ensure precision in research and development applications.

Chemical Identity & Identifiers

Precise identification is paramount in chiral chemistry. N-Methylmandelamide exists in two enantiomeric forms—(S) and (R)—and as a racemic mixture. The (S)-enantiomer is frequently cited in the context of asymmetric ligand synthesis, while the (R)-enantiomer is the direct precursor to (R)-Phenylephrine.

Nomenclature & Registry Numbers
Parameter(S)-Enantiomer(R)-EnantiomerRacemic / Unspecified
CAS Number 65645-88-7 89843-35-6 Not widely indexed
IUPAC Name (2S)-2-hydroxy-N-methyl-2-phenylacetamide(2R)-2-hydroxy-N-methyl-2-phenylacetamide2-hydroxy-N-methyl-2-phenylacetamide
Common Synonyms (S)-N-Methylmandelamide; (S)-alpha-Hydroxy-N-methylbenzeneacetamide(R)-N-Methylmandelamide; (R)-alpha-Hydroxy-N-methylbenzeneacetamideN-Methylmandelamide
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 165.19 g/mol 165.19 g/mol 165.19 g/mol
Structural Identifiers
Identifier TypeString
SMILES (Isomeric) CNC(=O)C1=CC=CC=C1 (S-isomer)CNC(=O)C1=CC=CC=C1 (R-isomer)
InChI Key MAGPZHKLEZXLNU-UHFFFAOYSA-N (General connectivity)

Physicochemical Profile

Understanding the physical state and solubility profile is essential for process optimization, particularly during extraction and purification steps.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic tendency
Melting Point 94–95 °C (Enantiopure)86–94 °C (Racemic)Racemate often has a broader melting range due to crystal lattice differences.
Solubility Soluble in Methanol, Ethanol, DMSO, DMF.Sparingly soluble in Water.High solubility in polar organic solvents facilitates its use in nucleophilic substitutions.
Optical Rotation [α]²⁰D ≈ -26.1° (c=1.32, Acetone)Value for the (S)-isomer; sign reverses for (R).
pKa ~13.5 (Amide proton), ~10.5 (Hydroxyl)The hydroxyl group is weakly acidic; the amide is neutral.

Synthetic Pathways & Manufacturing

The synthesis of N-methylmandelamide typically follows one of two primary pathways: direct amidation of mandelic acid or aminolysis of mandelic esters. The choice of pathway depends on the starting material availability and the need for stereochemical retention.

Pathway A: Aminolysis of Methyl Mandelate (Preferred)

This method is favored for its mild conditions and high retention of optical purity. It avoids the harsh activating agents required for direct acid-amine coupling.

Protocol:

  • Reagents: Methyl mandelate (1.0 eq), Methylamine (40% aq. or 2.0M in THF, 3.0 eq).

  • Solvent: Methanol (or neat if using aqueous methylamine).

  • Conditions: Stir at Room Temperature (20–25 °C) for 12–24 hours.

  • Work-up: Concentrate under reduced pressure to remove excess methylamine and solvent. Recrystallize from Ethyl Acetate/Hexane.

  • Yield: Typically >85%.

Pathway B: Direct Amidation via Coupling Agents

Used when starting from Mandelic Acid, this method requires activation of the carboxylic acid.

Protocol:

  • Activation: React Mandelic acid (1.0 eq) with EDC·HCl (1.1 eq) and HOBt (1.1 eq) in DMF.

  • Amidation: Add Methylamine hydrochloride (1.2 eq) and Diisopropylethylamine (DIPEA, 2.5 eq).

  • Conditions: Stir at RT for 16 hours.

  • Purification: Acid/Base wash followed by column chromatography.

Visualization of Synthetic Logic

SynthesisPathways cluster_0 Key Transformation MandelicAcid Mandelic Acid (C8H8O3) MethylMandelate Methyl Mandelate (Ester Intermediate) MandelicAcid->MethylMandelate Esterification (MeOH, H+) NMethylMandelamide N-Methylmandelamide (Target: C9H11NO2) MandelicAcid->NMethylMandelamide Direct Amidation (Pathway B) MethylMandelate->NMethylMandelamide Aminolysis (MeNH2, RT) CouplingAgents EDC / HOBt / DIPEA CouplingAgents->NMethylMandelamide Methylamine Methylamine (MeNH2) Methylamine->NMethylMandelamide Phenylephrine Phenylephrine (API) NMethylMandelamide->Phenylephrine 1. Reduction (LiAlH4) 2. Debenzylation (if protected)

Figure 1: Synthetic pathways for N-Methylmandelamide and its downstream conversion to Phenylephrine.

Applications in Drug Development

Precursor for Phenylephrine

N-Methylmandelamide is a direct structural precursor to Phenylephrine , a selective α1-adrenergic receptor agonist used as a decongestant and vasopressor.

  • Mechanism: The amide carbonyl is reduced (typically using Lithium Aluminum Hydride, LiAlH₄) to a methylene group, converting the amide moiety (-CONH-) into the secondary amine (-CH₂NH-) found in Phenylephrine.

  • Stereochemistry: Using (R)-N-methylmandelamide yields (R)-Phenylephrine, the active pharmaceutical ingredient (API).

Chiral Ligand Synthesis

The (S)-enantiomer serves as a scaffold for Phosphinite Ligands (e.g., MethylMandelNOP). These ligands are complexed with metals like Ruthenium (Ru) or Rhodium (Rh) to catalyze asymmetric transfer hydrogenations.

  • Significance: These catalysts enable the enantioselective reduction of ketones to chiral alcohols, a ubiquitous reaction in API synthesis.

Safety & Handling (SDS Summary)

While N-methylmandelamide is not classified as a controlled substance, standard laboratory safety protocols apply.

Hazard ClassGHS CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle in a fume hood, especially when using volatile amines during synthesis.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent moisture absorption.

References

  • PubChem. (2025).[1][2][3][4] Mandelamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mandelamide Synthesis Protocol. Org. Synth. Coll. Vol. 1. Retrieved from [Link]

  • ResearchGate. (2003). Enantioselective synthesis of (R)-phenylephrine hydrochloride. Retrieved from [Link]

Sources

Physicochemical Profiling: Acidity and Dissociation Constants of 2-Hydroxy-N-methyl-2-phenylacetamide

[1][2]

Executive Summary & Molecular Architecture[1][2][3]

In the realm of peptide mimetics and chiral resolution agents, 2-Hydroxy-N-methyl-2-phenylacetamide (often referred to as N-methylmandelamide) occupies a critical physicochemical niche.[1][2] Unlike simple aliphatic amides, the presence of an

3

This guide provides a rigorous analysis of the acidity (

312.5 – 13.2


12
Structural Analysis and Ionization Sites

To understand the acidity, we must deconstruct the molecule into its competing ionizable functionalities:

  • The

    
    -Hydroxyl Group (
    
    
    ):
    This is the kinetic and thermodynamic site of first deprotonation.[1][2][3] The acidity of this alcohol is enhanced relative to ethanol (
    
    
    ) by the electron-withdrawing inductive effect (-I) of the adjacent carbonyl group and the phenyl ring.
  • The Secondary Amide (

    
    ):  The amide nitrogen proton is weakly acidic.[1][2][3] Resonance stabilization of the conjugate base (amidate) exists, but the 
    
    
    typically exceeds 17 in water, making it irrelevant at physiological pH.[3]
  • The Carbonyl Oxygen (Basic Site): Under highly acidic conditions (

    
    ), the carbonyl oxygen can accept a proton (
    
    
    ).[1][2][3]
Mechanistic Visualization

The following diagram illustrates the deprotonation pathway and the resonance stabilization that dictates the acidity hierarchy.[3]

DeprotonationPathwaycluster_effectsElectronic ContributorsNeutralNeutral Molecule(pH < 12)Alkoxideα-Alkoxide Anion(pH > 13)Neutral->AlkoxidePrimary Dissociation(α-OH Deprotonation)pKa ~ 12.8AmidateAmidate Dianion(Non-Aqueous Only)Alkoxide->AmidateSecondary Dissociation(Amide N-H)pKa > 17InductiveInductive Effect (-I)Phenyl + CarbonylIncreases AcidityInductive->Neutral

Figure 1: Stepwise dissociation pathway.[1][2][3] The primary ionization event in aqueous systems is the deprotonation of the

1

Quantitative Acidity Profile

For researchers in drug development, relying on "predicted" values from black-box software can lead to errors in solubility modeling.[1][3] Below is a synthesized data set based on Structure-Activity Relationship (SAR) analysis of mandelic acid derivatives.

Table 1: Comparative Acidity and Physicochemical Properties[1][3][4][5]
ParameterValue / RangeConfidenceContext

(Acidic)
12.8 ± 0.4 High (SAR)Deprotonation of

-OH.[1][2] Value extrapolated from mandelamide analogues [1].

(Basic)
-0.6 ± 0.2 MediumProtonation of Carbonyl Oxygen (relevant for hydrolysis kinetics).[1][2][3]
LogP (Oct/Wat) 0.4 - 0.6 HighLipophilicity indicates moderate water solubility.[1][2][3]
Water Solubility ~3.8 g/LHighNon-ionized form at pH 7.[1][2][3]4.
H-Bond Donors 2HighOH and NH groups.[1][2][3]

Technical Insight: The

Mandelic Acid123

1

3

Experimental Determination Protocol

Direct potentiometric titration of this compound in pure water is technically flawed due to the high

123

The Solution: The Yasuda-Shedlovsky Extrapolation method using UV-Metric titration in co-solvent mixtures.[1][2][3]

Why this method?
  • Solubility: The compound dissolves readily in Methanol/Water mixtures.[1][3]

  • Sensitivity: The phenyl ring acts as an internal chromophore.[1][3] The UV spectrum shifts upon deprotonation of the adjacent OH group (bathochromic shift), allowing precise detection of the endpoint even when pH electrodes drift.[3]

Detailed Workflow

ExperimentalProtocolcluster_titrationTitration Phase (Triplicate)StartSample PreparationDissolve ~10mg in MeOHMix1Mixture A30% MeOH / 70% WaterStart->Mix1Mix2Mixture B40% MeOH / 60% WaterStart->Mix2Mix3Mixture C50% MeOH / 50% WaterStart->Mix3TitrateTitrate with 0.1M KOHMonitor UV (240-280nm)Mix1->TitrateMix2->TitrateMix3->TitrateCalcCalculate psKa(Apparent pKa in solvent)Titrate->CalcPlotYasuda-Shedlovsky PlotpsKa + log[H2O] vs 1/εCalc->PlotResultExtrapolate to 0% MeOHDetermine Aqueous pKaPlot->Result

Figure 2: The Yasuda-Shedlovsky protocol allows for accurate pKa determination of weak acids by extrapolating from mixed-solvent dielectric constants (

124
The Yasuda-Shedlovsky Equation

To derive the final value, plot the apparent



235
  • Intercept (

    
    ):  Correlates to the aqueous 
    
    
    .[1][2][3]
  • Slope (

    
    ):  Indicates the solvation energetics of the specific ion type.[2][3]
    

Implications for Drug Development[8][9]

Chiral Stability & Racemization

Researchers utilizing this scaffold for chiral resolution must be aware of the base-catalyzed racemization risk.[1][3]

  • Mechanism: At

    
    , the 
    
    
    -proton (C-H) becomes slightly acidic due to the adjacent carbonyl and phenyl rings.[1][2][3]
  • Risk: While the

    
    -OH deprotonation (
    
    
    ) is the primary thermodynamic event, transient deprotonation of the
    
    
    -CH can lead to enolization and loss of stereochemical integrity at the C2 position.[1]
  • Guideline: Maintain processing conditions at

    
     to ensure optical purity.
    
Hydrolytic Stability

The N-methyl amide bond is generally robust.[1] However, the presence of the

intramolecular catalysis33

References

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3] (Authoritative text on pKa determination methods including Yasuda-Shedlovsky). [2][3]

  • Takacs-Novak, K., et al. (2011).[1][2][3] "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures." Journal of Pharmaceutical and Biomedical Analysis. (Validation of the co-solvent extrapolation protocol).

  • PubChem Database. (2023).[1][2][3] this compound Compound Summary. National Center for Biotechnology Information.[1][3] [Link][2][3]

  • Bordwell, F. G. (1988).[1][2][3] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for comparative acidity of amides and alcohols).

conformational analysis of alpha-hydroxy amides

Conformational Analysis of -Hydroxy Amides: A Structural Guide for Peptidomimetic Design

Executive Summary

This technical guide provides a rigorous framework for the conformational analysis of


Theoretical Framework: The 5-Membered Ring Constraint

The conformational landscape of

The Intramolecular Hydrogen Bond (IMHB)

In non-polar environments, the




  • Stabilization Energy: Typically 2–5 kcal/mol in vacuo.

  • Conformational Consequence: This IMHB mimics the

    
    -turn structures found in proteins, making 
    
    
    -hydroxy amides excellent scaffolds for inducing specific secondary structures in peptidomimetics.
Solvent Competition

The stability of this "folded" conformation is inversely proportional to the solvent's hydrogen bond acceptor basicity (

  • Low

    
     (e.g., 
    
    
    ):
    The IMHB is dominant; the molecule adopts a rigid, folded state.
  • High

    
     (e.g., DMSO):  The solvent competes for the hydroxyl proton, disrupting the IMHB and leading to an "open," flexible ensemble.
    

Computational Modeling Workflow

Modern conformational analysis requires a hybrid approach combining molecular mechanics for sampling and Density Functional Theory (DFT) for electronic structure refinement.

Protocol: In Silico Characterization

Step 1: Stochastic Conformational Search Do not rely on a single minimization. The potential energy surface (PES) is complex due to the rotation of the hydroxyl group.

  • Method: Monte Carlo Multiple Minimum (MCMM) or Molecular Dynamics (MD) quench.

  • Force Field: OPLS4 or MMFF94 (parameterized well for small organic polar molecules).

  • Constraint: None at this stage. Allow full rotation of

    
     and 
    
    
    angles.

Step 2: DFT Geometry Optimization Refine the low-energy conformers identified in Step 1.

  • Functional: M06-2X or

    
    B97X-D .
    
    • Reasoning: These functionals explicitly account for dispersion forces, which are critical for accurately modeling weak non-covalent interactions like IMHB, unlike the older B3LYP.

  • Basis Set: 6-311+G(d,p) (Diffuse functions are mandatory for describing the lone pairs involved in H-bonding).

  • Solvation: Use the SMD (Solvation Model based on Density) model. Optimize in both

    
     (to mimic the folded state) and DMSO (to mimic the open state).
    

Step 3: Frequency Analysis

  • Verify stationary points (zero imaginary frequencies).

  • Calculate Gibbs Free Energy (

    
    ) to determine the Boltzmann population of the IMHB conformer at 298K.
    
Visualization of Logic Flow

GStartInput Structure(alpha-hydroxy amide)SearchConformational Search(MCMM / OPLS4)Start->SearchFilterFilter Redundant Conformers(RMSD < 0.5 Å)Search->FilterDFT_VacDFT Optimization(M06-2X/6-311+G**)Gas Phase/CHCl3Filter->DFT_Vac Low DielectricDFT_SolvDFT Optimization(SMD Model)DMSOFilter->DFT_Solv High DielectricFreqFrequency Analysis(Check Imaginary Freqs)DFT_Vac->FreqDFT_Solv->FreqBoltzBoltzmann Weighting(Calculate % Population)Freq->Boltz

Caption: Figure 1. Computational workflow for differentiating solvent-dependent conformational states.

Experimental Validation: The Self-Validating Protocol

Computational predictions must be validated by "wet lab" experiments. The most robust method for detecting IMHB is Nuclear Magnetic Resonance (NMR) spectroscopy using solvent perturbation.

NMR Solvent Titration Protocol

This protocol measures the chemical shift sensitivity of the hydroxyl proton (

Reagents:

  • Solvent A:

    
     (99.8% D, dried over molecular sieves).
    
  • Solvent B:

    
     (99.9% D).
    

Procedure:

  • Prepare a 10 mM sample of the

    
    -hydroxy amide in 600 
    
    
    L of Solvent A.
  • Acquire a

    
     NMR spectrum at 298 K. Record 
    
    
    .
  • Titrate with Solvent B in increments (e.g., 0%, 5%, 10%, ... 100% DMSO).

  • Plot

    
     vs. % DMSO.
    

Interpretation:

Observation

(ppm)
Structural Conclusion
Flat Slope

Strong IMHB. The OH is "buried" and protected from the solvent.
Steep Slope

No IMHB. The OH is exposed and H-bonds with DMSO.
Curved/Sigmoidal VariableEquilibrium. Rapid exchange between folded and open states.
Temperature Coefficient Analysis

If solubility in



  • Metric: Temperature Coefficient (

    
    ).
    
  • Threshold: Values more positive than -3 ppb/K indicate strong intramolecular hydrogen bonding (solvent shielding). Values more negative than -5 ppb/K indicate solvent exposure.

IR Spectroscopy Validation

Fourier-Transform Infrared (FT-IR) spectroscopy provides complementary data.

  • Free OH: Sharp band at

    
    .
    
  • H-Bonded OH: Broad, red-shifted band at

    
    .
    
  • Amide I Band: A shift in the carbonyl stretch (

    
    ) to lower wavenumbers also confirms its role as an acceptor in the IMHB.
    

Case Study: Application in Drug Design

In the development of Hepatitis C virus (HCV) NS3/4A protease inhibitors (e.g., Telaprevir analogs), the


The Bioactive Conformation Logic

The "gauche effect" and IMHB pre-organize the inhibitor, reducing the entropic penalty upon binding to the enzyme.

PathwayFreeFree Ligand(Solution)IMHB_StatePre-organized(IMHB Locked)Free->IMHB_State Non-polar env.Open_StateRandom Coil(Solvated)Free->Open_State Polar env.BoundEnzyme-LigandComplexIMHB_State->Bound Low Entropic Cost(High Affinity)Open_State->Bound High Entropic Cost(Low Affinity)

Caption: Figure 2. Impact of conformational pre-organization on binding affinity.

By designing the

References

  • Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: A Surprise at Every Turn." Helvetica Chimica Acta, 79, 913-941. Link

  • Abraham, R. J., et al. (2014).[2] "1H Chemical Shifts of Amides in DMSO Solvent." Magnetic Resonance in Chemistry, 52(11), 695-704. Link

  • Cung, M. T., Marraud, M., & Neel, J. (1974). "Experimental and theoretical study of the folding of some depsipeptides." Macromolecules, 7(5), 606–613. Link

  • Gung, B. W. (2009). "Structure and folding of acyclic conformational models via intramolecular hydrogen bonding." Journal of Organic Chemistry, 74(5), 1850–1858. Link

Unraveling the Supramolecular Architecture: A Technical Guide to Hydrogen Bonding Patterns in N-methylmandelamide Crystal Structures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the hydrogen bonding patterns anticipated in the crystal structures of N-methylmandelamide. While a definitive crystal structure for N-methylmandelamide is not publicly available at the time of this writing, this document leverages crystallographic data from the closely related analogue, mandelamide, to provide a robust predictive analysis. By examining the fundamental principles of hydrogen bonding in secondary amides and drawing parallels from well-characterized structures, we can construct a detailed picture of the supramolecular synthons that likely govern the crystal packing of N-methylmandelamide. This understanding is critical for applications in drug development, polymorphism prediction, and crystal engineering.

The Significance of Hydrogen Bonding in Crystal Engineering

Hydrogen bonds are the principal architects of molecular assembly in a vast array of organic crystals, dictating their physical and chemical properties. In the pharmaceutical sciences, the specific arrangement of molecules in a crystal lattice, or polymorphism, can profoundly impact a drug's solubility, bioavailability, and stability. Understanding and controlling these hydrogen bonding patterns is therefore a cornerstone of rational drug design and solid-form development[1][2].

N-methylmandelamide, as a chiral secondary amide, possesses the requisite functional groups to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl group). This duality allows for the formation of a rich variety of intermolecular interactions, leading to complex and predictable supramolecular structures.

Expected Primary Hydrogen Bonding Motifs in N-methylmandelamide

Based on the crystal structures of racemic [(±)-MDM] and enantiopure S-mandelamide (S-MDM), we can anticipate the dominant hydrogen bonding motifs in N-methylmandelamide. The primary interactions involve the amide and hydroxyl functionalities.

The Amide-Amide Homosynthon

A ubiquitous and highly stable motif in secondary amides is the formation of a hydrogen-bonded chain or dimer. In the case of N-methylmandelamide, the N-H group of one molecule can form a strong hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is often linear and leads to the formation of infinite chains or discrete cyclic dimers.

PhCH(OH)C(=O)N(H)Me
PhCH(OH)C(=O)N(H)Me
The Role of the Hydroxyl Group

The presence of the α-hydroxyl group introduces additional possibilities for hydrogen bonding, significantly influencing the overall crystal packing. This group can act as both a hydrogen bond donor and acceptor.

  • Hydroxyl-Carbonyl Interaction: The hydroxyl hydrogen can form a hydrogen bond with the carbonyl oxygen of an adjacent molecule.

  • Hydroxyl-Hydroxyl Interaction: Chains or dimers of hydroxyl groups can form, creating a network of O-H···O bonds.

  • Hydroxyl-Amide Interaction: The hydroxyl group can interact with the amide N-H or C=O groups, leading to more complex, three-dimensional networks.

In the crystal structure of (±)-mandelamide, O–H···O hydrogen bonds further extend the network formed by the primary amide interactions.

Analysis of Supramolecular Synthons in the Analogous Mandelamide Structure

The detailed crystallographic study of mandelamide provides invaluable insights into the likely supramolecular organization of N-methylmandelamide. Two prominent motifs were identified in the crystal structure of (±)-mandelamide:

  • R²₂(11) Motif: In this motif, two (±)-mandelamide molecules form a cyclic dimer through a combination of N–H···O and C–H···O hydrogen bonds.

  • R⁴₂(8) Motif: Along a different crystallographic axis, four (±)-mandelamide molecules create an R⁴₂(8) motif via N–H···O hydrogen bonding.

These motifs are illustrated in the context of the mandelamide structure and serve as powerful predictors for the types of interactions to be expected in N-methylmandelamide.

MotifDescriptionInteracting GroupsReference
R²₂(11)A cyclic dimer formed by two molecules.N–H···O and C–H···O[3]
R⁴₂(8)A cyclic arrangement of four molecules.N–H···O[3]

Supramolecular_Synthons

Experimental and Computational Methodologies for Characterization

The elucidation of hydrogen bonding patterns in crystalline materials relies on a combination of experimental techniques and computational modeling.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal, providing unambiguous evidence of hydrogen bond geometries (distances and angles).

Experimental Protocol: Crystallization for SC-XRD

  • Synthesis and Purification: Synthesize N-methylmandelamide and purify by recrystallization or chromatography to achieve high purity (>99%).

  • Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, ethyl acetate, toluene, heptane) to find a suitable system where the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature or slightly elevated temperature. Allow the solvent to evaporate slowly in a loosely covered vial over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

  • Crystal Harvesting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for mounting on the diffractometer.

Crystallization_Workflow

Spectroscopic Techniques

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful complementary techniques for probing hydrogen bonding, particularly in the solid state.

  • FT-IR Spectroscopy: The stretching frequency of N-H and O-H bonds is sensitive to their involvement in hydrogen bonding. A shift to lower wavenumbers (red shift) is indicative of hydrogen bond formation, and the magnitude of the shift can correlate with the strength of the interaction.

  • Solid-State NMR (ssNMR) Spectroscopy: The chemical shifts of protons and other nuclei (¹³C, ¹⁵N) are influenced by their local electronic environment, which is altered by hydrogen bonding. ssNMR can provide information on the number of unique molecular environments in the unit cell and can be used to measure internuclear distances, providing direct evidence of hydrogen bonds.

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to predict the most stable crystal structures (polymorph prediction) and to analyze the energetics and geometries of hydrogen bonds within a given crystal lattice. Natural Bond Orbital (NBO) analysis can further elucidate the nature of the donor-acceptor interactions in hydrogen bonds.

Implications for Drug Development

A thorough understanding of the hydrogen bonding patterns in N-methylmandelamide is crucial for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms with varying physicochemical properties.

  • Co-crystal Design: Engineering new solid forms with improved properties by introducing co-formers that can form predictable hydrogen bonds with N-methylmandelamide.

  • Formulation Development: Selecting the most stable and bioavailable crystalline form for incorporation into a drug product.

  • Intellectual Property: Establishing novelty and non-obviousness for new solid forms.

Conclusion

While the definitive crystal structure of N-methylmandelamide remains to be reported, a detailed analysis based on the principles of supramolecular chemistry and data from the closely related mandelamide provides a strong predictive framework for its hydrogen bonding patterns. The interplay between the amide and hydroxyl groups is expected to lead to robust and predictable motifs, such as amide chains and dimers, further elaborated by hydroxyl-mediated interactions. The experimental and computational methodologies outlined in this guide provide a clear pathway for the definitive characterization of these patterns, which will be of significant value to researchers in the fields of crystallography, materials science, and pharmaceutical development.

References

  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystals. [Link]

  • Dependence of Amide Vibrations on Hydrogen Bonding. The Journal of Physical Chemistry B. [Link]

  • The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules. [Link]

  • Theoretical Study of Hydrogen Bonding in Homodimers and Heterodimers of Amide, Boronic Acid, and Carboxylic Acid, Free and in Encapsulation Complexes. ResearchGate. [Link]

  • H-bond cooperativity: polarisation effects on secondary amides. Royal Society of Chemistry. [Link]

  • Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). Journal of Molecular Structure. [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals. [Link]

  • Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography. Nature Communications. [Link]

  • Analysis of Hydrogen Bonds in Crystals. Molecules. [Link]

  • Weak hydrogen bonds in crystal engineering. Transactions of the American Crystallographic Association. [Link]

  • Stability of Hydrated Methylamine: Structural Characteristics and H2N···H−O Hydrogen Bonds. The Journal of Physical Chemistry A. [Link]

  • Hydrogen Bonding in Molecular Crystals. ResearchGate. [Link]

Sources

Methodological & Application

using 2-Hydroxy-N-methyl-2-phenylacetamide as a chiral ligand

Application Note: 2-Hydroxy-N-methyl-2-phenylacetamide ( -Methylmandelamide) as a Chiral Ligand and Solvating Agent

Executive Summary

This compound, commonly known as


-methylmandelamide

  • Asymmetric Catalysis: It serves as a bidentate (

    
     or 
    
    
    ) ligand for organozinc additions, facilitating the enantioselective alkylation of aldehydes.
  • Chiral Solvating Agent (CSA): It acts as a non-covalent NMR shift reagent, enabling the determination of enantiomeric excess (

    
    ) for chiral carboxylic acids and amines via diastereomeric hydrogen-bonding complexes.
    

This guide provides validated protocols for synthesizing the ligand, utilizing it in diethylzinc additions, and applying it as an NMR solvating agent.

Molecule Profile & Properties

PropertyData
IUPAC Name 2-Hydroxy-

-methyl-2-phenylacetamide
Common Name

-Methylmandelamide
Molecular Formula

MW 165.19 g/mol
Physical State White crystalline solid
Chiral Source Derived from (

)- or (

)-Mandelic Acid
Solubility Soluble in alcohols,

, THF; sparingly soluble in hexanes
pKa ~13 (Amide NH), ~10-11 (Alcohol OH - coordinated)

Synthesis of the Ligand

Objective: Preparation of (



Mechanism

This is a direct aminolysis of an ester. The use of methylamine in excess drives the equilibrium toward the amide.

Protocol
  • Reagents:

    • (

      
      )-Methyl mandelate (10.0 mmol, 1.66 g)
      
    • Methylamine (40% aqueous solution or 2.0 M in THF, 50 mmol, 5 equiv.)

    • Solvent: Methanol (10 mL)

  • Procedure:

    • Dissolve (

      
      )-methyl mandelate in methanol in a round-bottom flask.
      
    • Add the methylamine solution dropwise at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (

      
      , EtOAc/Hexane 1:1) until the ester spot disappears.
      
    • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess amine.

    • Purification: Recrystallize the crude solid from EtOAc/Hexanes or Toluene.

    • Yield: Typically >85%.[1][2]

    • Validation:

      
       NMR (
      
      
      ) should show the N-Me doublet at
      
      
      ppm and the chiral methine proton at
      
      
      ppm.

Application I: Asymmetric Addition of Diethylzinc to Aldehydes[3][4][5][6]

Mechanistic Insight

  • Deprotonation:

    
     deprotonates the hydroxyl group, forming a chiral Zinc-alkoxide species.
    
  • Template Formation: This species aggregates (often forming dimers) to create a chiral pocket.

  • Transmetallation & Addition: The aldehyde coordinates to the zinc, activating the carbonyl. An ethyl group is transferred from a second equivalent of

    
     to the aldehyde si or re face, dictated by the ligand's stereochemistry.
    
Visualization: Catalytic Cycle

Gcluster_0Stereocontrol MechanismLigandLigand(N-Methylmandelamide)PreCatalystChiral Zn-Complex(Active Catalyst)Ligand->PreCatalyst + Et2Zn (-C2H6)ZnEt2Et2Zn (Reagent)TransitionTransition State(Face-Selective)ZnEt2->Transition Ethyl SourcePreCatalyst->Transition + AldehydeAldehydeSubstrate(Benzaldehyde)ProductChiral Alcohol(1-phenylpropan-1-ol)Transition->Product HydrolysisProduct->PreCatalyst Ligand Recycling

Figure 1: Catalytic cycle for the enantioselective alkylation of aldehydes using N-methylmandelamide.

Experimental Protocol

Scope: Enantioselective addition of

  • Preparation (Inert Atmosphere Required):

    • Flame-dry a Schlenk flask and cool under Argon flow.

    • Add (

      
      )-
      
      
      -methylmandelamide
      (0.1 mmol, 10 mol%) and dry Toluene (5 mL).
  • Catalyst Formation:

    • Add

      
        (1.0 M in hexanes, 2.2 mmol, 2.2 equiv) dropwise at 0°C.
      
    • Note: Ethane gas evolution will occur. Vent carefully via an oil bubbler.

    • Stir at RT for 30 minutes to ensure formation of the Zinc-Ligand complex.

  • Reaction:

    • Cool the mixture to 0°C.

    • Add Benzaldehyde (1.0 mmol, 1.0 equiv) slowly.

    • Stir at 0°C for 12–18 hours.

  • Quenching & Analysis:

    • Quench with saturated

      
       (aq).
      
    • Extract with

      
       (3x), dry over 
      
      
      , and concentrate.
    • Purification: Flash chromatography (

      
      ).
      
    • ee Determination: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Expected Results:

  • Yield: 85–95%

  • Enantiomeric Excess (ee): 80–92% (dependent on solvent purity and temperature).

Application II: Chiral Solvating Agent (CSA) for NMR

Mechanistic Insight

Unlike covalent derivatizing agents (like Mosher's acid chloride),

  • Interaction: The amide

    
     and the hydroxyl 
    
    
    act as hydrogen bond donors. The carbonyl oxygen acts as an acceptor.
  • Differentiation: When mixed with a racemic chiral acid (e.g., ibuprofen) or amine, it forms transient diastereomeric complexes (Solute-R···Ligand-S vs. Solute-S···Ligand-S). These complexes have different magnetic environments, causing "splitting" of NMR signals (chemical shift non-equivalence,

    
    ).
    
Visualization: NMR Resolution Workflow

CSARacemateTarget Sample(Racemic Mixture)MixNMR Tube(CDCl3 Solution)Racemate->MixLigandCSA Ligand(Pure S-Isomer)Ligand->MixComplexesDiastereomericComplexesMix->Complexes Fast ExchangeSpectrum1H NMR Spectrum(Split Peaks)Complexes->Spectrum Observe Chemical Shift

Figure 2: Workflow for determining enantiomeric purity using N-methylmandelamide as a CSA.

Protocol
  • Sample Preparation:

    • Dissolve the analyte (e.g., chiral carboxylic acid, 5–10 mg) in

      
       (0.5 mL).
      
    • Record a reference

      
       NMR spectrum.
      
  • CSA Addition:

    • Add (

      
      )-
      
      
      -methylmandelamide
      (1.0 to 2.0 equivalents relative to analyte) directly to the NMR tube.
    • Shake until fully dissolved.

  • Measurement:

    • Record the

      
       NMR spectrum.[3][4][5][6][7]
      
    • Focus on sharp singlets (e.g., methyl groups, methine protons) near the chiral center of the analyte.

  • Calculation:

    • Observe the splitting of signals.[5]

    • Calculate

      
       by integrating the split peaks:
      
      
      

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosisCorrective Action
Low Yield (Catalysis) Incomplete formation of Zn-complex or wet solvent.Ensure

is fresh. Distill Toluene over Na/Benzophenone.
Low ee (Catalysis) Background reaction (uncatalyzed addition).Lower temperature to -20°C. Ensure Ligand:Zn ratio is strictly 1:2.2 to prevent free

activity.
No Peak Splitting (NMR) Weak association constant (

).
Lower NMR probe temperature (e.g., to -20°C or -40°C) to slow down exchange rates and sharpen signals.
Broad Peaks (NMR) Intermediate exchange rate.Change solvent to

(Benzene-d6) to alter solvation and stacking effects.

References

  • Structure & Properties: PubChem. This compound (Compound).[8] National Library of Medicine. Link

  • CSA Application: Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018. (General reference for Hydroxy-amide CSAs).
  • Catalysis Context: Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[2][9] Angewandte Chemie International Edition. (Foundational text on Zn-ligand mechanisms).

  • Synthesis Verification: LookChem/NIST. Methyl Mandelate Properties and Aminolysis. Link

  • General Protocol Source: Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][9][10][11] Chemical Reviews, 92(5), 833-856. (Authoritative review on the Et2Zn reaction class).

Application Note: HPLC Method Development for N-Methylmandelamide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the method development lifecycle for N-methylmandelamide (NMMA) , a key chiral intermediate often encountered in the synthesis of psychoactive phenethylamines and pharmaceutical catalysts. Unlike its parent compound, mandelic acid, NMMA lacks a carboxylic acid moiety, rendering it neutral across the standard pH range (2–8). This physicochemical shift necessitates a distinct chromatographic strategy focusing on hydrophobic interaction and hydrogen bonding rather than ionic suppression.

This document provides two validated workflows:

  • Achiral RP-HPLC: For assay purity and metabolic quantification.

  • Chiral HPLC: For enantiomeric excess (ee) determination.

Physicochemical Profiling & Mechanistic Logic

Before method selection, we must understand the "Why" behind the separation.

PropertyValue / CharacteristicChromatographic Implication
Structure Ph-CH(OH)-CONH-CH₃Contains a hydrophobic phenyl ring, a hydrophilic hydroxyl, and a polar amide.
pKa ~13 (Hydroxyl), Neutral AmidepH control is less critical for ionization but vital for silica stability and peak shape (silanol suppression).
LogP ~0.6 – 0.9 (Estimated)Moderately polar. Requires low organic starting conditions (e.g., 5-10% B) to ensure retention on C18.
UV Max ~210 nm (Amide/OH), ~257 nm (Phenyl)210 nm provides max sensitivity; 254 nm offers higher selectivity against non-aromatic impurities.
Chirality One stereocenter (Benzylic C)Requires polysaccharide-based CSPs (Chiral Stationary Phases) for enantiomer resolution.

Method Development Lifecycle (AQbD Approach)

We utilize an Analytical Quality by Design (AQbD) approach, aligned with ICH Q14 guidelines. The workflow below illustrates the decision process from scouting to validation.

MethodDevelopment Start Start: NMMA Method Development Scouting 1. Scouting Phase (Column & Solvent Screening) Start->Scouting Decision Achiral or Chiral? Scouting->Decision Optimization 2. Parameter Optimization (Gradient, Temp, Flow) Validation 3. Validation (ICH Q2) Linearity, Accuracy, LOQ Optimization->Validation AchiralPath Achiral (Purity/Assay) Target: C18 / Phenyl-Hexyl Decision->AchiralPath Purity ChiralPath Chiral (Enantiomers) Target: Amylose/Cellulose CSP Decision->ChiralPath Stereochem AchiralPath->Optimization ChiralPath->Optimization Final Final SOP Generation Validation->Final

Figure 1: AQbD workflow for N-methylmandelamide method development, distinguishing between purity assay and chiral resolution paths.

Protocol A: Achiral RP-HPLC (Purity & Assay)

This method is the "workhorse" for quantifying NMMA in reaction mixtures or biological matrices.

Instrumentation & Reagents[1][2]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Solvents: HPLC-grade Water, Acetonitrile (ACN).

  • Additives: Formic Acid (FA) or Phosphoric Acid (

    
    ).
    
Chromatographic Conditions[1][2][3][4]
ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmEnd-capping prevents secondary interactions between the amide nitrogen and residual silanols, reducing tailing.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses silanol ionization on the column stationary phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than Methanol for amides due to lower viscosity and dipole moment.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temp 30°CImproves mass transfer and peak symmetry.
Detection 210 nm (Quant), 254 nm (Qual)210 nm captures the amide

transition for maximum sensitivity.
Gradient Program
  • 0.0 min: 5% B (Hold for retention)

  • 5.0 min: 5%

    
     60% B (Linear ramp)
    
  • 7.0 min: 60%

    
     95% B (Wash)
    
  • 9.0 min: 95% B (Hold)

  • 9.1 min: 95%

    
     5% B (Re-equilibration)
    
  • 14.0 min: End

Protocol B: Chiral Separation (Enantiomeric Excess)

Since NMMA is often synthesized as a chiral building block, separating the


- and 

- enantiomers is critical.
Column Selection Strategy

Standard C18 columns cannot separate enantiomers. We utilize Polysaccharide-based columns in Reverse Phase mode (to maintain solubility compatibility with the achiral method).

  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH or IG).

  • Mechanism: The carbamate linkages on the amylose backbone form hydrogen bonds with the amide and hydroxyl groups of NMMA, creating a chiral "pocket" that discriminates between spatial arrangements.

Chiral Method Conditions[5]
  • Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Water / Acetonitrile (60:40 v/v) Isocratic.

    • Note: No acid is strictly required for neutral amides on chiral columns, but 0.1% FA helps maintain robustness.

  • Flow Rate: 0.5 mL/min (Lower flow improves interaction time with chiral selector).

  • Detection: 220 nm.[1]

Validation Framework (ICH Q2)

To ensure the method is "self-validating" and trustworthy, the following parameters must be assessed.

System Suitability Testing (SST)

Every analytical run must begin with an SST injection to verify system performance.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (High tailing indicates silanol activity; increase buffer strength if observed).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ):  For chiral method, 
    
    
    
    (Baseline separation).
Linearity & Range[6]
  • Prepare 5 concentration levels (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Acceptance:

    
    .
    
Limit of Detection (LOD)
  • Calculated based on Signal-to-Noise ratio (

    
    ).
    
  • LOD:

    
    .
    
  • LOQ:

    
    .
    

Troubleshooting & Optimization Logic

Common issues with amide analysis include peak tailing and carryover. Use the decision tree below to diagnose.

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Split Split Peaks Issue->Split Drift RT Drift Issue->Drift Sol1 Add 10mM NH4OAc or Switch to BDS Column Tailing->Sol1 Sol2 Check Solvent Mismatch (Inject in Mobile Phase) Split->Sol2 Sol3 Column Equilibration Issue (Increase time) Drift->Sol3

Figure 2: Troubleshooting decision tree for common HPLC anomalies associated with polar amides.

Critical "Senior Scientist" Insight:

The Solvent Mismatch Effect: NMMA is moderately soluble in water but highly soluble in organic solvents. If you dissolve your sample in 100% Acetonitrile and inject it into a mobile phase starting at 5% Acetonitrile, the sample solvent will travel faster than the analyte, causing "breakthrough" or split peaks. Always dissolve the sample in the starting mobile phase (Water/ACN 95:5).

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (2023). N-methylmandelamide Compound Summary. National Library of Medicine. Link

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for polysaccharide column selection mechanisms).
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

Sources

catalytic applications of N-methylmandelamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Applications of N-Methylmandelamide Derivatives

Executive Summary

N-Methylmandelamide and its N-substituted derivatives represent a class of accessible, robust, and highly effective chiral ligands derived from the chiral pool (Mandelic acid). While often overshadowed by more complex scaffolds like BINOL or TADDOL, mandelamide derivatives offer a unique advantage: they possess a flexible yet coordinating amide backbone that, when complexed with Lewis acids (primarily Titanium(IV) and Zinc(II)), creates a highly selective environment for enantioselective C-C bond formation.

This guide details the synthesis of these ligands and their primary application: the enantioselective alkylation and alkynylation of aldehydes . It moves beyond standard literature by providing an optimized, self-validating protocol for the in situ generation of the active Ti(IV)-catalyst species.

Part 1: Ligand Synthesis & Design Principles

The efficacy of N-methylmandelamide lies in its bidentate nature. The


-hydroxyl group and the amide carbonyl oxygen bind to the metal center, forming a rigid 5-membered chelate ring. The N-substituent (Methyl, Benzyl, etc.) acts as a steric wall, directing the trajectory of the incoming nucleophile.
Protocol 1: Synthesis of (S)-N-Methylmandelamide

Note: This protocol preserves the optical purity of the starting material.

Reagents:

  • (S)-(+)-Mandelic acid methyl ester (99% ee)

  • Methylamine (40% aqueous solution or 2M in THF)

  • Methanol (HPLC grade)

Workflow:

  • Dissolution: Dissolve 10.0 mmol of (S)-mandelic acid methyl ester in 10 mL of Methanol in a round-bottom flask.

  • Ammonolysis: Add 50.0 mmol (5 equiv) of Methylamine solution dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1); the ester spot (

    
    ) should disappear, replaced by the amide spot (
    
    
    
    ).
  • Workup: Concentrate the solution under reduced pressure to remove methanol and excess amine.

  • Purification: Recrystallize the crude solid from hot Ethyl Acetate/Hexane.

    • Target Yield: >85%[1][2]

    • Appearance: White crystalline solid.

    • Validation: Melting point (approx. 132°C) and Optical Rotation

      
      .
      

Graphviz Diagram: Synthesis Pathway

Synthesis Start (S)-Mandelic Acid Methyl Ester Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Methylamine (excess) Reagent->Inter Product (S)-N-Methylmandelamide (Ligand) Inter->Product Elimination of MeOH

Caption: Direct aminolysis of mandelic ester yields the chiral amide ligand without racemization.

Part 2: Catalytic Application – Asymmetric Alkylation

The primary application of N-methylmandelamide is in the Titanium-catalyzed addition of dialkylzinc reagents to aldehydes . This reaction transforms prochiral aldehydes into chiral secondary alcohols, which are critical pharmacophores.

Mechanism: The Ti-Bridge Model

Unlike simple zinc-aminoalcohol systems (Noyori type), this system relies on a Titanium(IV) core. The mandelamide ligand (L*) displaces isopropoxide ligands on Ti(OiPr)4. The resulting complex acts as a Lewis acid to activate the aldehyde while simultaneously directing the zinc reagent via a bimetallic transition state.

Graphviz Diagram: Catalytic Cycle & Transition State

CatCycle PreCat Ti(OiPr)4 + Ligand (L*) ActiveCat Active Species [L*-Ti-OiPr] PreCat->ActiveCat Ligand Exchange - iPrOH Complex Aldehyde Coordination (Substrate Activation) ActiveCat->Complex + R-CHO TS Transmetallation TS (Zn -> Ti Transfer) Complex->TS + Et2Zn Product Chiral Alcohol TS->Product Hydrolysis (Workup) Product->ActiveCat Catalyst Regeneration (Theoretical)

Caption: The catalytic cycle involves ligand exchange, aldehyde activation, and stereoselective alkyl transfer.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

Safety Warning: Diethylzinc is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques.

Reagents:

  • Ligand: (S)-N-Methylmandelamide (10–20 mol%)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv)

  • Diethylzinc (Et2Zn) (1.0 M in Hexanes, 2.0 equiv)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Solvent: Anhydrous Toluene or Dichloromethane

Step-by-Step Procedure:

  • Catalyst Formation:

    • Flame-dry a Schlenk flask and cool under Argon.

    • Add (S)-N-methylmandelamide (0.1 mmol, 16.5 mg) and anhydrous Toluene (2 mL).

    • Add Ti(OiPr)4 (1.2 mmol, 355 µL).

    • Observation: The solution typically turns clear/yellowish. Stir at 25°C for 20 minutes to ensure ligand complexation.

  • Zinc Addition:

    • Cool the mixture to -20°C (or 0°C for faster kinetics, though slightly lower ee).

    • Add Et2Zn (2.0 mmol, 2 mL of 1M solution) dropwise via syringe.

    • Critical: Stir for 15 minutes. A color change (often to orange/red) may occur, indicating the formation of the active bimetallic species.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol, 102 µL) slowly.

    • Stir at the set temperature (-20°C) for 4–12 hours. Monitor conversion by TLC or GC.

  • Quench & Workup:

    • Quench carefully with 1N HCl (2 mL) (Caution: Gas evolution).

    • Extract with Et2O (3 x 10 mL).

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Analysis:

    • Determine conversion by NMR.[3]

    • Determine enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

Part 3: Data Analysis & Scope

The N-substituent on the mandelamide scaffold allows for steric tuning. While N-methyl is the baseline, bulky groups often enhance selectivity for difficult substrates.

Table 1: Comparative Efficiency of Mandelamide Derivatives

Ligand (N-Substituent)SubstrateYield (%)ee (%)Notes
N-Methyl Benzaldehyde8885Standard benchmark.
N-Methyl p-Cl-Benzaldehyde9289Electron-poor aldehydes react faster.
N-Benzyl Benzaldehyde8592Increased steric bulk improves ee.
N-Butyl Benzaldehyde8082Flexible chain offers no advantage.
N-Methyl Octanal7570Aliphatic aldehydes show lower selectivity.

Part 4: Troubleshooting & Optimization

  • Low Enantioselectivity (<50% ee):

    • Cause: Incomplete ligand exchange or moisture contamination.

    • Fix: Increase stirring time of Ligand + Ti(OiPr)4 to 1 hour before adding Et2Zn. Ensure Toluene is distilled over Sodium/Benzophenone.

  • Low Conversion:

    • Cause: Catalyst aggregation or "aging" of the Et2Zn reagent.

    • Fix: Use fresh Et2Zn. Increase Ti(OiPr)4 loading to 1.4 equiv.

  • Racemic Background Reaction:

    • Cause: Uncatalyzed addition of Et2Zn to aldehyde.

    • Fix: Ensure the reaction temperature is kept low (-20°C). The uncatalyzed rate drops significantly faster than the catalyzed rate at lower temperatures.

References

  • Blay, G., et al. (2005).[4] "Enantioselective Addition of Dimethylzinc to Aldehydes Catalyzed by N-Substituted Mandelamide-Ti(IV) Complexes." Tetrahedron: Asymmetry. Link

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition. Link

  • Organic Syntheses. (1938). "Mandelamide Synthesis Protocol." Organic Syntheses, Coll. Vol. 2. Link

  • Cozzi, P. G. (2004). "Metal-Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews.[5] Link (Contextual reference for Ti-Lewis acid activation).

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization in N-Methylmandelamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-methylmandelamide synthesis. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the synthesis of N-methylmandelamide. As Senior Application Scientists, we have compiled this resource to address common issues, explain the underlying chemical principles, and offer field-proven solutions to help you achieve high enantiomeric purity in your reactions.

Understanding the Challenge: The Root of Racemization

The synthesis of N-methylmandelamide from mandelic acid and methylamine involves the formation of an amide bond. The chiral center at the alpha-carbon of mandelic acid is susceptible to racemization, particularly during the activation of the carboxylic acid. The primary mechanism for this loss of stereochemical integrity is the formation of an oxazolone intermediate.[1][2][3][4] This planar, achiral intermediate can be protonated from either face with equal probability, leading to a racemic mixture of the final product.[1] Factors such as the choice of coupling reagent, base, solvent, and reaction temperature can significantly influence the rate of oxazolone formation and subsequent racemization.[5][6]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during the synthesis of N-methylmandelamide.

Q1: My N-methylmandelamide product is showing significant racemization. What is the most likely cause?

A1: Significant racemization during the synthesis of N-methylmandelamide is most often attributed to the conditions used for the amide coupling reaction. The key factors to investigate are:

  • Coupling Reagent: Carbodiimide reagents like DCC and EDC, when used alone, are known to cause significant racemization.[5]

  • Base: Strong, non-sterically hindered bases can abstract the alpha-proton of the activated mandelic acid, leading to racemization.[5][7]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[5][8][9]

Q2: Which coupling reagents are best for minimizing racemization?

A2: To minimize racemization, it is crucial to select a coupling reagent that either avoids the formation of a highly reactive intermediate prone to oxazolone formation or promotes a rapid reaction with the amine, outcompeting the rate of racemization.

  • Carbodiimides with Additives: When using carbodiimides like DCC or DIC, it is essential to include additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][5][7] These additives form active esters that are less susceptible to racemization.[5]

  • Phosphonium and Aminium/Uronium Reagents: Reagents like PyBOP, HBTU, and HATU are generally efficient and can minimize racemization, especially when used with additives like HOAt.[2][10]

  • Novel Reagents: Newer reagents like DEPBT and ynamides have shown remarkable resistance to racemization.[6][11] Ynamide coupling reagents, for instance, form stable α-acyloxyenamide active esters that suppress racemization.[6]

Q3: How does the choice of base impact the stereochemical outcome?

A3: The base plays a critical role in the reaction, and its properties can significantly influence the extent of racemization.

  • Basicity and Steric Hindrance: Strong and sterically unhindered bases can readily deprotonate the alpha-carbon, leading to racemization.[7] It is advisable to use a weaker or more sterically hindered base.

  • Recommended Bases: Consider using N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine instead of commonly used bases like N,N-diisopropylethylamine (DIPEA).[5][7]

  • Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction.[5]

Q4: What is the optimal temperature for the coupling reaction?

A4: Temperature control is a critical parameter in preventing racemization. While higher temperatures can increase the reaction rate, they disproportionately accelerate the rate of racemization.[8][9] It is generally recommended to perform the coupling reaction at a lower temperature, such as 0°C, to minimize the loss of stereochemical integrity.[5]

Q5: How can I accurately determine the enantiomeric purity of my N-methylmandelamide product?

A5: Accurate determination of enantiomeric excess (ee) is crucial for validating your synthetic method. The most common and reliable technique is:

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers.[12][13][14] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[14] The peak areas in the chromatogram can be used to calculate the enantiomeric excess. Polysaccharide-based CSPs are widely used for this purpose.[15]

Troubleshooting Guide

This table provides a quick reference for troubleshooting common problems during N-methylmandelamide synthesis.

Issue Potential Cause(s) Recommended Solution(s)
High Degree of Racemization Use of carbodiimide coupling reagent without an additive.Add HOBt, HOAt, or Oxyma to the reaction mixture.[2][5][16]
Use of a strong, non-sterically hindered base (e.g., DIPEA).Switch to a weaker or more sterically hindered base like NMM or 2,4,6-collidine.[5][7]
Elevated reaction temperature.Perform the coupling reaction at 0°C or lower.[5]
Low Yield Incomplete reaction.Increase reaction time, but maintain a low temperature. Ensure all reagents are of high purity and anhydrous.[17]
Steric hindrance.Consider using a more powerful coupling reagent like HATU or a novel reagent like an ynamide.[6][10]
Difficult purification.Optimize the purification method, such as recrystallization or column chromatography, to minimize product loss.[17]
Presence of Byproducts Formation of N-acylurea (with carbodiimide reagents).Use an additive like HOBt to suppress this side reaction.[1]
Di-acylation of methylamine (if excess activated mandelic acid is present).Use a controlled stoichiometry, adding the activated mandelic acid solution dropwise to the methylamine solution.

Experimental Protocol: Synthesis of N-Methylmandelamide with Minimized Racemization

This protocol provides a detailed, step-by-step methodology for the synthesis of N-methylmandelamide, incorporating best practices to preserve stereochemical integrity.

Materials:

  • (R)- or (S)-Mandelic Acid

  • Methylamine solution (e.g., 2 M in THF)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mandelic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add the carbodiimide coupling reagent (DCC or DIC, 1.1 eq) to the cooled solution and stir for 15-30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Amine Addition: In a separate flask, dissolve methylamine (1.2 eq) in anhydrous DCM and add NMM (1.1 eq).

  • Coupling: Slowly add the methylamine solution to the activated mandelic acid mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2-4 hours and then let it warm to room temperature, stirring overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • If using DCC, filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Wash the combined organic filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-methylmandelamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing the Process: Racemization Pathways and Mitigation

The following diagrams illustrate the key chemical transformations and the critical points for controlling stereochemistry.

Racemization_Mechanism cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_coupling Amide Bond Formation Mandelic Acid Mandelic Acid Activated Intermediate Activated Intermediate Mandelic Acid->Activated Intermediate + Coupling Reagent Oxazolone Oxazolone Activated Intermediate->Oxazolone - H₂O (Base Catalyzed) N-Methylmandelamide (S) N-Methylmandelamide (S) Activated Intermediate->N-Methylmandelamide (S) + Methylamine (Desired Pathway) N-Methylmandelamide (R/S) N-Methylmandelamide (R/S) Oxazolone->N-Methylmandelamide (R/S) + Methylamine (Racemic Product)

Caption: Mechanism of racemization via oxazolone formation.

Mitigation_Strategies cluster_solutions Troubleshooting Steps Start Synthesis of N-Methylmandelamide Problem Racemization Observed? Start->Problem End Enantiopure Product Problem->End No CouplingReagent Optimize Coupling Reagent (e.g., add HOBt, use HATU) Problem->CouplingReagent Yes Base Change Base (e.g., NMM, Collidine) CouplingReagent->Base Temperature Lower Reaction Temperature (e.g., 0°C) Base->Temperature Temperature->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Sources

optimizing temperature conditions for alpha-hydroxy amide stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermal Optimization & Stability of Alpha-Hydroxy Amides

Introduction: The Alpha-Hydroxy Paradox

In drug discovery, the alpha-hydroxy amide moiety is a privileged scaffold, often serving as a transition-state mimic in protease inhibitors or a linker in antibody-drug conjugates (ADCs). However, this structural utility comes with a significant kinetic penalty: the vicinal hydroxyl group acts as an intramolecular catalyst, dramatically altering the thermal stability profile compared to standard amides.

This guide addresses the specific thermal vulnerabilities of this class—namely racemization , O-to-N acyl migration , and oxidative cleavage (Weerman degradation) —and provides actionable protocols to mitigate them.

Module 1: Mechanisms of Thermal Instability

Before optimizing, we must understand the degradation pathways. The alpha-hydroxy group lowers the energy barrier for several deleterious reactions.

The Degradation Landscape (Visualization)

The following diagram outlines the three primary thermal degradation pathways you will encounter. Note that Path B (Racemization) is often the "silent killer" in potency assays, while Path C (Weerman) results in fragmentation.

AlphaHydroxyDegradation cluster_legend Legend Stable Stable Risk Risk Critical Failure Critical Failure Start Alpha-Hydroxy Amide (Active Isomer) Isopeptide O-Acyl Isopeptide (Rearranged) Start->Isopeptide O-N Migration (pH > 7, T > 25°C) Enol Enol Intermediate (Planar) Start->Enol Base/Heat (Alpha-proton abstraction) Aldehyde Aldehyde + Amine (Cleavage) Start->Aldehyde Weerman Degradation (Oxidants + Heat) Racemate Racemic Mixture (50% Inactive) Enol->Racemate Reprotonation

Figure 1: Primary thermal degradation pathways for alpha-hydroxy amides. The vicinal hydroxyl group facilitates intramolecular catalysis, making these pathways accessible at lower temperatures than unsubstituted amides.

Module 2: Storage & Handling FAQs

Q: My alpha-hydroxy amide standard purity dropped from 99% to 92% after one week at room temperature. Is this normal?

A: Yes, if stored in solution. Unlike simple amides, alpha-hydroxy amides are prone to O-to-N acyl migration (or N-to-O in specific peptide contexts) and hydrolysis. The hydroxyl group can attack the carbonyl carbon, forming a five-membered ring intermediate that leads to instability.

Corrective Protocol: The "Cryo-Desiccated" Standard

  • Solid State: Store as a lyophilized powder. The absence of water prevents hydrolysis and significantly slows migration.

  • Temperature: Store at -20°C .

    • Why? Arrhenius kinetics dictate that for every 10°C drop, reaction rates (degradation) roughly halve. At -20°C, the rate of racemization is negligible for most scaffolds.

  • Thawing: Equilibrate the vial to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid. This moisture, combined with subsequent warming, creates a "micro-reactor" for hydrolysis.

Q: Can I store my compound in DMSO stocks?

A: Use caution. DMSO is hygroscopic.

  • Risk: Absorbed water + DMSO + Room Temp = Accelerated Hydrolysis.

  • Solution: Store DMSO stocks at -80°C in single-use aliquots to avoid freeze-thaw cycles.

Module 3: Reaction Optimization (Troubleshooting Guide)

Q: I am observing significant racemization during the amide coupling step. I'm running the reaction at 40°C to push conversion. What should I do?

A: You are battling the "Acidity Trap." The alpha-hydroxyl group increases the acidity of the alpha-proton (pKa ~13-14 vs. ~30 for standard amides), making it susceptible to deprotonation by the base used in coupling (e.g., DIPEA, TEA). 40°C provides enough thermal energy to overcome the activation energy for enolization.

Optimization Workflow:

  • Lower Temperature: Reduce reaction temperature to 0°C - 4°C .

    • Trade-off: The reaction will be slower.

    • Fix: Use more active coupling reagents (e.g., HATU or COMU) to maintain rate at lower T.

  • Base Management: Use the weakest base possible (e.g., Collidine or N-methylmorpholine) rather than TEA/DIPEA.

  • Protecting Groups: If racemization persists, protect the hydroxyl group (e.g., TBS or Acetyl) before amidation. The protecting group removes the H-bond donor capability and sterically hinders base approach.

Q: My reaction yield is good, but I see a "split peak" in HPLC. Is this a rotamer or an impurity?

A: This is a classic diagnostic dilemma. Alpha-hydroxy amides often exhibit restricted rotation around the C-N bond, leading to cis/trans rotamers observable by NMR or HPLC.

Diagnostic Experiment: Variable Temperature (VT) NMR

  • Take a 1H NMR at 25°C (observe split peaks).

  • Heat the sample to 50°C (in DMSO-d6).

  • Result A: Peaks coalesce into a single sharp peak = Rotamers (Stable compound).

  • Result B: Peaks remain distinct or new peaks appear = Diastereomers/Racemization (Impurity).

Module 4: Quantitative Stability Data

The following data summarizes the half-life (


) of a model alpha-hydroxy amide (Mandelamide derivative) under varying thermal and pH conditions.

Table 1: Thermal Stability Profile (Aqueous Buffer)

pH ConditionTemperatureEstimated

Primary Degradation Mode
pH 2.0 (Acidic) 4°C> 6 monthsStable
pH 2.0 (Acidic) 60°C48 hoursHydrolysis (Amide bond cleavage)
pH 7.4 (Physiological) 25°C14 daysO-N Migration / Slow Hydrolysis
pH 7.4 (Physiological) 37°C3-5 daysO-N Migration
pH 10.0 (Basic) 25°C< 6 hoursRapid Racemization
pH 10.0 (Basic) 60°C< 30 minsHydrolysis + Racemization

Note: Data derived from general amide hydrolysis kinetics and specific alpha-hydroxy reactivity profiles [1, 2].

Module 5: Experimental Protocol – Thermal Stress Test

Use this protocol to validate the stability of your specific alpha-hydroxy amide lead candidate.

Objective: Determine the "Safe Operating Window" for processing.

Materials:

  • Target Compound (1 mg/mL in 1:1 MeCN:Buffer)

  • HPLC/UPLC with PDA detector

  • Thermostatted heating block

Step-by-Step:

  • Preparation: Prepare three aliquots of your compound at pH 7.4.

  • Incubation: Incubate aliquots at 4°C , 25°C , and 40°C .

  • Sampling: Inject samples at T=0, 4h, 24h, and 48h.

  • Analysis:

    • Monitor loss of parent peak (AUC).

    • Monitor appearance of RRT ~0.8-0.9 (Hydrolysis acid product) or RRT ~1.1 (Rearranged isopeptide).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    allows you to calculate
    
    
    .

Decision Logic (Graphviz):

OptimizationLogic Start Start Stability Screen CheckRacem Is Racemization > 5%? Start->CheckRacem CheckHydro Is Hydrolysis > 5%? CheckRacem->CheckHydro No Action1 Decrease T by 10°C Switch to Collidine Base CheckRacem->Action1 Yes Action2 Store as Lyophilized Powder Avoid Aqueous Storage CheckHydro->Action2 Yes Action3 Proceed to Scale-up CheckHydro->Action3 No

Figure 2: Decision matrix for optimizing reaction and storage conditions based on stress-test results.

References

  • Amide Hydrolysis Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for amide hydrolysis kinetics).
  • O-N Acyl Migration: Sohma, Y., et al. (2004). "Development of O-Acyl Isopeptide Method for the Synthesis of Difficult Sequence-Containing Peptides." Journal of Peptide Science. Link

  • Racemization in Peptide Synthesis: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Weerman Degradation: Weerman, R. A. (1918). "The Action of Sodium Hypochlorite on Amides of Alpha-Hydroxy Acids." Recueil des Travaux Chimiques des Pays-Bas.

Technical Support Center: Solubilization Protocols for 2-Hydroxy-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound Identity: 2-Hydroxy-N-methyl-2-phenylacetamide Common Name: N-Methylmandelamide Physicochemical Barrier: Unlike highly lipophilic drugs (High LogP), this compound presents a Crystal Lattice Energy Barrier . With a computed LogP of approximately 0.4 [1], the molecule is not inherently hydrophobic. However, the presence of both a hydroxyl group (-OH) and an amide group (-CONH-) creates a robust intermolecular hydrogen-bonding network in the solid state.

Implication: The challenge is not keeping the molecule in solution (thermodynamics) but breaking the crystal lattice to get it into solution (kinetics). Standard pH adjustment is ineffective because the molecule is non-ionizable in the physiological range (Amide pKa > 15; Alcohol pKa > 16).

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9]Impact on Solubility
Molecular Weight 165.19 g/mol Low MW favors solubility.
LogP (Oct/Water) ~0.4 [1]Low lipophilicity; indicates water compatibility once dissolved.
H-Bond Donors 2 (OH, NH)Causes strong crystal packing (high melting point).
pKa NeutralDo not use NaOH or HCl. It will not ionize; it may hydrolyze.

Diagnostic Workflow

Use this decision matrix to select the appropriate solubilization protocol based on your downstream application.

SolubilityDecision Start START: Define Application AppType What is the end use? Start->AppType BioAssay Cell-Based / Enzymatic Assay AppType->BioAssay ChemSyn Chemical Synthesis / Reaction AppType->ChemSyn Animal In Vivo Formulation AppType->Animal ToxCheck Is DMSO/PEG tolerated? BioAssay->ToxCheck MethodA Method A: Cosolvent Spike (DMSO/Ethanol) ChemSyn->MethodA High solubility needed CD_Check Is IV or Oral? Animal->CD_Check ToxCheck->MethodA Yes (<0.5%) MethodB Method B: Cyclodextrin Complex (HP-beta-CD) ToxCheck->MethodB No (Sensitive Cells) CD_Check->MethodB IV/IP (Low Tox) MethodC Method C: Surfactant Micelles (Tween 80) CD_Check->MethodC Oral (Emulsion)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Method A: Cosolvent "Spike" Protocol (Standard)

Best For: High-throughput screening, chemical reactions, robust cell lines. Mechanism: The organic solvent disrupts the crystal lattice, allowing the water to solvate the individual molecules.

Reagents
  • Primary Solvent: DMSO (Dimethyl sulfoxide) or Absolute Ethanol.

  • Secondary Solvent: PEG-400 (Polyethylene glycol).

  • Diluent: PBS or Water.

Step-by-Step Protocol
  • Weighing: Weigh the target amount of N-methylmandelamide.

  • Primary Dissolution (Critical Step):

    • Add 100% DMSO to the powder.

    • Volume: Use the minimum volume to achieve a concentration 200x to 1000x higher than your final target concentration.

    • Action: Vortex or sonicate until completely clear. Do not add water yet.

  • Intermediate Phase (Optional but Recommended):

    • If precipitation occurs upon water addition, add PEG-400 to the DMSO stock (Ratio 1:1). This acts as a bridge between the hydrophobic drug and water.

  • Aqueous Dilution:

    • Slowly pipette the DMSO/Drug solution into the vortexing aqueous buffer.

    • Rule: Always add Organic -> Aqueous . Never add Aqueous -> Organic, as this causes local supersaturation and immediate precipitation ("crashing out").

Troubleshooting Table:

Observation Cause Solution
Immediate White Cloud "Crashing out" (Nucleation) Increase PEG-400 content; ensure rapid mixing during addition.

| Oily Droplets | Phase separation | Compound is melting but not dissolving. Warm the solution to 40°C. |

Method B: Cyclodextrin Inclusion Complexation (Advanced)

Best For: Animal studies (IV/IP), sensitive cell cultures, long-term stability. Mechanism: The phenyl ring of the mandelamide fits inside the hydrophobic cavity of the cyclodextrin (Host-Guest chemistry), shielding it from water while the CD's outer shell ensures water solubility [2].

Reagents
  • Host: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD). Note:
    
    
    -CD is preferred over
    
    
    -CD for phenyl rings.
  • Vehicle: Saline or Water.

Step-by-Step Protocol
  • Prepare Vehicle: Dissolve HP-

    
    -CD in water to create a 20% (w/v)  stock solution. Filter through 0.22 µm filter.
    
  • Excess Addition: Add N-methylmandelamide in excess of its estimated solubility (e.g., 5 mg/mL) to the CD solution.

  • Equilibration:

    • Shake or stir at room temperature for 24 to 48 hours .

    • Why? Complexation is an equilibrium process. It is not instantaneous.

  • Clarification:

    • Centrifuge at 10,000 rpm for 5 minutes or filter (0.45 µm) to remove undissolved solid.

  • Quantification: Analyze the supernatant via HPLC to determine the final soluble concentration.

CD_Complex Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex k_on CD Cyclodextrin (Host) CD->Complex Complex->Drug k_off Complex->CD Equilibrium

Figure 2: Equilibrium dynamics of Host-Guest complexation. The phenyl ring enters the CD cavity.

Frequently Asked Questions (FAQ)

Q1: Can I use acidic or basic buffers to dissolve it? A: No. The amide nitrogen is not basic (pKa < -1), and the hydroxyl proton is very weakly acidic (pKa > 16). Adjusting pH to extremes (e.g., pH 1 or pH 13) will likely cause chemical hydrolysis of the amide bond (breaking it into mandelic acid and methylamine) rather than ionizing it for solubility. Stick to neutral pH [3].

Q2: My compound precipitates after 4 hours in the fridge. Why? A: You are seeing kinetic solubility reverting to thermodynamic solubility .

  • Explanation: Heating or DMSO spiking creates a supersaturated solution (metastable). Cold temperatures reduce solubility and encourage crystal nucleation.

  • Fix: Store stock solutions in 100% DMSO at -20°C. Only dilute into aqueous media immediately before use.

Q3: Is this compound light sensitive? A: Generally, phenylacetamides are stable to ambient light. However, as a benzyl alcohol derivative, it can be susceptible to oxidation over long periods. Keep solutions protected from light as a precaution.

Q4: What is the estimated solubility in pure water? A: While experimental data for the specific N-methyl derivative is sparse, the parent mandelamide and phenylacetamide analogs suggest a solubility range of 1 to 5 mg/mL [1]. This is "slightly soluble." To achieve 10+ mg/mL, you must use Method A or B.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572063, this compound. Retrieved February 15, 2026 from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Reference for solubility behavior of neutral amides).

Sources

Technical Support Center: Navigating the Scale-Up of N-methyl-2-phenyl-2-hydroxyacetamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the production of N-methyl-2-phenyl-2-hydroxyacetamide. This resource is meticulously designed for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered during the scale-up of this valuable synthesis. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, detailed protocols, and a robust framework for process optimization.

I. Overview of Synthetic Strategies and Core Challenges

The synthesis of N-methyl-2-phenyl-2-hydroxyacetamide, an N-methyl amide of mandelic acid, can be approached through several common pathways, each presenting a unique set of challenges during scale-up. The primary routes involve the reaction of a mandelic acid derivative with methylamine. The choice of the mandelic acid derivative—the free acid, an ester, or the acyl chloride—profoundly influences the reaction conditions, potential side reactions, and purification strategies.

A critical consideration in the synthesis of N-methyl-2-phenyl-2-hydroxyacetamide is the preservation of the stereochemical integrity of the chiral center at the α-carbon, should a specific enantiomer be desired. Mandelic acid and its derivatives are susceptible to racemization under both acidic and basic conditions, a risk that is often exacerbated by the elevated temperatures required for some synthetic routes[1][2].

This guide will systematically address the challenges associated with the most common synthetic methodologies and provide practical, actionable solutions.

II. Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address specific issues that may arise during your experiments.

A. Reaction and Synthesis

Q1: We are observing low conversion in the direct amidation of mandelic acid with methylamine. What are the likely causes and how can we improve the yield?

A1: Direct amidation of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the amide.

  • Causality: The acidic carboxylic acid protonates the basic amine, forming a salt that is often unreactive at lower temperatures. Driving the equilibrium towards the amide requires the removal of water, typically through azeotropic distillation or the use of a dehydrating agent.

  • Troubleshooting & Optimization:

    • Temperature: Ensure the reaction temperature is high enough to drive off water. This can be challenging with aqueous methylamine. Consider using anhydrous methylamine in a suitable organic solvent.

    • Coupling Agents: Employ a coupling agent to activate the carboxylic acid. Common choices for large-scale synthesis include carbodiimides like DCC or EDC, though these can introduce their own set of impurities[3].

    • Alternative Starting Material: Consider converting mandelic acid to its methyl ester (methyl mandelate) first. The aminolysis of the ester with methylamine often proceeds under milder conditions than direct amidation of the carboxylic acid[4].

Q2: Our process involves the use of mandeloyl chloride. We are experiencing significant byproduct formation and a dark reaction mixture. What is happening and how can we mitigate this?

A2: The acyl chloride route is highly reactive and prone to side reactions if not carefully controlled, especially on a larger scale.

  • Causality:

    • Hydrolysis: Mandeloyl chloride is highly susceptible to hydrolysis by any residual moisture in the starting materials or solvent, reverting to mandelic acid.

    • Over-acylation: The product amide can potentially react with another molecule of the acyl chloride, though this is less common for secondary amides.

    • Thermal Decomposition: Acyl chlorides of α-hydroxy acids can be thermally labile.

    • Impure Acyl Chloride: The process of making mandeloyl chloride (e.g., using thionyl chloride) can introduce impurities that lead to color formation.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Rigorously dry all solvents and glassware. Use a high-purity, anhydrous grade of methylamine.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions. Add the acyl chloride slowly to a solution of methylamine.

    • Stoichiometry: Use a slight excess of methylamine to ensure complete conversion of the acyl chloride and to neutralize the HCl byproduct.

    • Purification of Acyl Chloride: If preparing the acyl chloride in-house, consider purification by vacuum distillation before use.

Q3: We are concerned about racemization of the chiral center during our synthesis. What are the key factors to control?

A3: Racemization is a significant risk, particularly when using mandelic acid as the starting material.

  • Causality: The α-proton of the mandelic acid is acidic and can be abstracted under basic conditions, leading to a planar enolate intermediate that is achiral. Under acidic conditions, protonation of the hydroxyl group can facilitate the formation of a carbocation, also leading to racemization[1][2].

  • Troubleshooting & Optimization:

    • pH Control: Avoid strongly acidic or basic conditions, especially at elevated temperatures. If a base is required, use a non-nucleophilic organic base and add it slowly.

    • Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that may induce racemization.

    • Protecting Groups: For syntheses where racemization is a major concern, consider protecting the hydroxyl group of mandelic acid before amidation. This will, however, add extra steps to the synthesis.

B. Purification and Isolation

Q4: We are struggling with the crystallization of N-methyl-2-phenyl-2-hydroxyacetamide. The product either oils out or the yield is very low.

A4: The polarity of the hydroxyl and amide groups can make crystallization challenging.

  • Causality: The product's solubility profile can be complex. It may be too soluble in polar solvents and poorly soluble in non-polar solvents, making it difficult to find a single solvent for recrystallization. Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the impure product.

  • Troubleshooting & Optimization:

    • Solvent System: A mixed solvent system is often effective. A good starting point is a solvent in which the compound is soluble (e.g., ethanol, isopropanol) and an anti-solvent in which it is poorly soluble (e.g., water, heptane). Dissolve the crude product in a minimal amount of the hot primary solvent and slowly add the anti-solvent until turbidity is observed. Then, allow the solution to cool slowly.

    • Cooling Rate: Cool the solution slowly to encourage the formation of well-defined crystals rather than an oil. Seeding with a small crystal of pure product can also be beneficial.

    • Purity of Crude Material: Highly impure material is more likely to oil out. Consider a preliminary purification step, such as a wash with a dilute acid or base to remove corresponding impurities, or a silica gel plug filtration.

Q5: Our final product contains residual mandelic acid. How can we remove this effectively on a large scale?

A5: Residual carboxylic acid is a common impurity when the reaction does not go to completion.

  • Troubleshooting & Optimization:

    • Aqueous Wash: During the work-up, wash the organic solution of the crude product with a dilute aqueous solution of a mild base, such as sodium bicarbonate. The mandelic acid will be converted to its water-soluble carboxylate salt and partition into the aqueous phase. Be cautious to avoid strongly basic conditions that could promote racemization or hydrolysis of the product.

    • Recrystallization: A carefully chosen recrystallization solvent system can often effectively separate the more polar mandelic acid from the desired amide.

C. Safety and Handling

Q6: What are the primary safety concerns when handling aqueous methylamine on an industrial scale?

A6: Aqueous methylamine is a flammable, corrosive, and toxic substance that requires careful handling.

  • Hazards:

    • Flammability: Methylamine vapors can form explosive mixtures with air[5].

    • Corrosivity: It is corrosive to the skin and eyes and can cause severe burns[5].

    • Toxicity: Inhalation can cause respiratory irritation and other health issues[6].

    • Pressure Buildup: Containers can build up pressure, especially when heated[7].

  • Handling Procedures:

    • Ventilation: All handling should be done in a well-ventilated area, preferably in a closed system.

    • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with a face shield, and appropriate respiratory protection are mandatory[6].

    • Grounding: Ground all equipment to prevent static discharge, which could be an ignition source.

    • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly sealed[6].

III. Experimental Protocols & Data

Protocol 1: Synthesis via Methyl Mandelate

This protocol is often preferred for scale-up due to its milder conditions compared to direct amidation.

  • Esterification of Mandelic Acid:

    • Charge mandelic acid and methanol to the reactor.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat to reflux and monitor the reaction by TLC or HPLC until completion.

    • Cool the reaction mixture and neutralize the acid catalyst.

    • Remove methanol under reduced pressure.

    • Extract the methyl mandelate into a suitable organic solvent and wash with water and brine.

    • Dry the organic layer and concentrate to obtain crude methyl mandelate.

  • Amidation:

    • Dissolve the crude methyl mandelate in a suitable solvent (e.g., methanol or THF).

    • Add aqueous methylamine (40% solution is common) and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, remove the solvent and excess methylamine under reduced pressure.

    • Proceed with work-up and purification.

ParameterRecommended ValueRationale
Esterification Catalyst Sulfuric Acid (0.05-0.1 eq)Effective and low cost for large scale.
Amidation Temperature 25-50 °CBalances reaction rate with minimizing side reactions.
Methylamine Stoichiometry 1.5-2.0 equivalentsDrives the reaction to completion.
Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine an appropriate solvent system through small-scale trials. A common choice is an alcohol-water or ester-alkane mixture.

  • Dissolution: Dissolve the crude N-methyl-2-phenyl-2-hydroxyacetamide in the minimum amount of the hot primary solvent.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and stir for a short period.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using an anti-solvent, add it slowly to the hot solution until the cloud point is reached, then cool.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C).

IV. Visualizations

Synthetic Workflow

G cluster_0 Route 1: From Mandelic Acid cluster_1 Route 2: From Methyl Mandelate cluster_2 Route 3: From Mandeloyl Chloride Mandelic_Acid Mandelic Acid Activation Activation (e.g., Coupling Agent) Mandelic_Acid->Activation Amidation1 Amidation with Methylamine Activation->Amidation1 Purification Work-up & Purification Amidation1->Purification Esterification Esterification Methyl_Mandelate Methyl Mandelate Esterification->Methyl_Mandelate Amidation2 Amidation with Methylamine Methyl_Mandelate->Amidation2 Amidation2->Purification Mandelic_Acid2->Esterification Acyl_Chloride_Formation Acyl Chloride Formation Mandeloyl_Chloride Mandeloyl Chloride Acyl_Chloride_Formation->Mandeloyl_Chloride Amidation3 Amidation with Methylamine Mandeloyl_Chloride->Amidation3 Amidation3->Purification Mandelic_Acid3->Acyl_Chloride_Formation Product N-methyl-2-phenyl- 2-hydroxyacetamide Purification->Product

Caption: Common synthetic routes to N-methyl-2-phenyl-2-hydroxyacetamide.

Racemization Pathways

G cluster_0 Base-Catalyzed Racemization cluster_1 Acid-Catalyzed Racemization R_Mandelic_Acid (R)-Mandelic Acid Enolate Planar Enolate Intermediate R_Mandelic_Acid->Enolate - H+ S_Mandelic_Acid (S)-Mandelic Acid Enolate->S_Mandelic_Acid + H+ R_Mandelic_Acid2 (R)-Mandelic Acid Carbocation Planar Carbocation Intermediate R_Mandelic_Acid2->Carbocation + H+, - H2O S_Mandelic_Acid2 (S)-Mandelic Acid Carbocation->S_Mandelic_Acid2 + H2O, - H+

Caption: Mechanisms of racemization for mandelic acid.

V. References

  • Methylamine aqueous solution about 40%. (2020). Sdfine. [Link]

  • AMA (conc. Ammonia / 40% Aqueous Methylamine, V / V = 50 / 50). emp BIOTECH. [Link]

  • Safety Data Sheet: Methylamine. Carl ROTH. [Link]

  • Deracemisation of Mandelic Acid to Optically Pure Non-Natural L-Phenylglycine via a Redox-Neutral Biocatalytic Cascade. (2010). ChemCatChem.

  • Purification. University of Rochester. [Link]

  • Mandelamide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. [Link]

  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. RSC Publishing. [Link]

  • Thermal decomposition of matrix metalloproteinase inhibitors: evidence of solid state dimerization. PubMed. [Link]

  • Mandelic acid - Wikipedia. Wikipedia. [Link]

Sources

Validation & Comparative

Comprehensive 1H NMR Analysis Guide: 2-Hydroxy-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR analysis of 2-Hydroxy-N-methyl-2-phenylacetamide (also known as N-methylmandelamide), a critical chiral intermediate in the synthesis of adrenergic agonists like Phenylephrine.

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Introduction & Structural Significance[1][2][3]

This compound (CAS: 13244-33-2 for S-isomer) represents a classic "analytical challenge" in chiral drug development. Structurally, it contains three distinct proton environments that are highly sensitive to solvent effects:

  • The Chiral Center: A benzylic methine proton (

    
    -proton) coupled to a hydroxyl group.
    
  • The Amide Motif: An

    
    -methyl group coupled to a labile amide proton.
    
  • The Aromatic System: A monosubstituted phenyl ring.

This guide compares the spectral performance of this compound against its synthetic precursor (Methyl Mandelate ) and analyzes the critical solvent-dependent splitting patterns (CDCl


 vs. DMSO-

) that confirm chemical structure and purity.

Experimental Workflow & Protocol

To ensure reproducible data, follow this self-validating protocol. The choice of solvent is not merely about solubility; it dictates whether you observe the "true" scalar couplings of the exchangeable protons.[1]

Step-by-Step Acquisition Protocol
  • Sample Preparation:

    • Standard: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.

    • Solvent Selection:

      • Routine Purity Check:CDCl

        
          (Chloroform-d). Fast, but exchangeable protons (OH, NH) often appear as broad singlets.[1]
        
      • Structural Validation:DMSO-

        
          (Dimethyl sulfoxide-d6). Recommended.  The high viscosity and hydrogen-bonding capability slow down proton exchange, revealing critical 
        
        
        
        couplings (
        
        
        and
        
        
        ).
  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1):

      
       1.0 s (Ensure integration accuracy for the aromatic region).
      
    • Scans (NS): 16 (sufficient for >95% purity samples).

    • Temperature: 298 K (25 °C).

Visual Workflow: Synthesis to Spectral Validation

ExperimentalWorkflow cluster_NMR NMR Validation Protocol Precursor Precursor: Methyl Mandelate Reaction Aminolysis (MeNH2 / MeOH) Precursor->Reaction Product Product: N-Methylmandelamide Reaction->Product Solvent Solvent Choice Product->Solvent CDCl3 CDCl3 (Rapid Exchange) Solvent->CDCl3 Routine DMSO DMSO-d6 (Slow Exchange) Solvent->DMSO Structural Result1 Broad Singlets (OH/NH) CDCl3->Result1 Result2 Resolved Couplings (d, q) DMSO->Result2

Figure 1: Workflow distinguishing routine purity checks (CDCl


) from detailed structural characterization (DMSO-

).

Spectral Assignments & Data Analysis[1][2][5][6][7][8]

The following data compares the product directly to its ester precursor. This comparison is the primary method for monitoring reaction completion.

Table 1: Comparative Chemical Shift Data (in DMSO- )
Assignment (Proton Label)Precursor: Methyl Mandelate (

ppm)
Product: N-Methylmandelamide (

ppm)
Multiplicity (Product)Coupling Constant (

)
Aromatic (Ph-H) 7.30 – 7.457.25 – 7.40 MultipletN/A
Amide NH Absent8.05 Broad Quartet

Hz
Methine (

-CH)
5.154.85 Doublet

Hz
Hydroxyl (OH) 5.906.10 Doublet

Hz
Methyl Group 3.65 (s,

)
2.65 Doublet

Hz

Critical Observation: The disappearance of the sharp singlet at 3.65 ppm (


) and the appearance of a doublet at 2.65 ppm  (

) is the definitive marker of reaction completion.
Detailed Peak Logic (Mechanistic Insight)
1. The Amide Methyl (2.65 ppm)
  • Observation: Appears as a doublet in DMSO-

    
     but often a singlet in CDCl
    
    
    
    .
  • Causality: The methyl protons couple to the adjacent Amide NH proton (

    
     Hz). In CDCl
    
    
    
    , the NH proton undergoes rapid exchange with trace water/acid, "decoupling" it from the methyl group, collapsing the doublet into a singlet. In DMSO, hydrogen bonding stabilizes the NH, preserving the coupling.
2. The Chiral Methine (4.85 ppm) [2]
  • Observation: A doublet in DMSO-

    
    .
    
  • Causality: This proton is coupled to the hydroxyl OH.

  • Validation: To confirm this assignment, add one drop of D

    
    O  to the NMR tube and shake.
    
    • Result: The OH signal (6.10 ppm) will vanish (H/D exchange).

    • Effect: The Methine doublet at 4.85 ppm will collapse into a singlet because its coupling partner is gone. This is a standard self-validating test for chiral alcohols.

3. The Aromatic Region (7.25 – 7.40 ppm) [1]
  • Observation: A complex multiplet integrating to 5 protons.

  • Logic: The monosubstituted benzene ring shows typical splitting: 2 ortho protons (most deshielded), 2 meta protons, and 1 para proton. Due to the distance from the chiral center, these often overlap into a single "envelope."

Visualization of Coupling Pathways[10]

The diagram below illustrates the scalar coupling networks visible in DMSO-


.

CouplingNetwork cluster_Legend Interpretation Methine Methine (CH) 4.85 ppm Hydroxyl Hydroxyl (OH) 6.10 ppm Methine->Hydroxyl 3J Coupling (Visible in DMSO) AmideNH Amide (NH) 8.05 ppm Methyl Methyl (CH3) 2.65 ppm AmideNH->Methyl 3J Coupling (Visible in DMSO) Legend Arrows indicate scalar coupling (splitting). These couplings collapse upon D2O shake.

Figure 2: Scalar coupling network. The CH-OH and NH-CH3 interactions are diagnostic features of the DMSO spectrum.

Troubleshooting & Common Impurities

When analyzing crude reaction mixtures, look for these common specific impurities:

  • Residual Methyl Mandelate: Look for a singlet at 3.65 ppm .

  • Mandelic Acid (Hydrolysis Byproduct): Look for a downfield shift of the methine proton to ~5.00 ppm and the absence of methyl signals.

  • Methanol (Solvent): Singlet at 3.18 ppm (in DMSO) or 3.49 ppm (in CDCl

    
    ).
    
  • Methylamine (Reagent): If present as a salt, a broad signal near 2.5 ppm .

References

  • PubChem Compound Summary.this compound (CID 572063).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Sigma-Aldrich (Merck).Product Specification: (S)-2-Hydroxy-N-methyl-2-phenylacetamide.

Sources

mass spectrometry fragmentation patterns of alpha-hydroxy amides

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Alpha-Hydroxy Amides

Executive Summary This guide provides an in-depth technical comparison of fragmentation methodologies for alpha-hydroxy amides (


-hydroxy amides), a structural motif critical in protease inhibitors, ceramides, and synthetic intermediates. Unlike simple amides, the presence of the hydroxyl group at the 

-position introduces competitive fragmentation pathways—specifically dehydration and hydroxyl-assisted

-cleavage
—that complicate spectral interpretation.

This document compares the "performance" of Electron Ionization (EI) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) for elucidating these structures, providing researchers with a self-validating protocol for structural confirmation.

Part 1: The Mechanistic Landscape

To accurately interpret mass spectra of


-hydroxy amides, one must understand the competition between charge-remote and charge-directed fragmentation.
The "Hydroxy Effect" on Amide Fragmentation

In standard amides, fragmentation is dominated by simple


-cleavage (yielding acylium ions) or the McLafferty rearrangement (if 

-hydrogens are present). However, in

-hydroxy amides, the hydroxyl group alters the energetic landscape:
  • Hydroxyl-Stabilized Acylium Formation: The cleavage of the C-N bond is enhanced because the resulting acylium ion is stabilized by the adjacent hydroxyl group's lone pair.

  • Dehydration (

    
    ):  In ESI, the "mobile proton" often resides on the amide oxygen. However, protonation of the 
    
    
    
    -hydroxyl group leads to rapid water loss, creating a conjugated ion often mistaken for an
    
    
    -unsaturated amide.
  • The "Mandelic" Cleavage: For aromatic

    
    -hydroxy amides, a specific cleavage often results in the loss of the formamide moiety, generating a stable benzaldehyde-like cation.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive pathways for a generic secondary


-hydroxy amide under ESI-CID conditions.

AlphaHydroxyFragmentation Parent Protonated Parent [M+H]+ Dehydration_TS H-Shift / H2O Loss Parent->Dehydration_TS CN_Cleavage Inductive C-N Cleavage Parent->CN_Cleavage CC_Cleavage Alpha C-C Cleavage Parent->CC_Cleavage Ion_Dehydrated [M+H - H2O]+ (Conjugated Amide) Dehydration_TS->Ion_Dehydrated -18 Da Acylium Hydroxy-Acylium Ion R-CH(OH)-CO+ CN_Cleavage->Acylium Diagnostic Amine_Neutral Neutral Amine Loss R'-NH2 CN_Cleavage->Amine_Neutral Iminium Amide/Iminium Ion O=C=NH-R'+ CC_Cleavage->Iminium Low Mass Aldehyde_Neutral Neutral Aldehyde R-CHO CC_Cleavage->Aldehyde_Neutral

Caption: Competitive fragmentation pathways for protonated


-hydroxy amides. Green nodes indicate diagnostic acylium ions; Red indicates common dehydration artifacts.

Part 2: Comparative Analysis (EI vs. ESI-CID)

This section objectively compares the two primary ionization methods for this chemical class.

Performance Matrix
FeatureElectron Ionization (EI) ESI-CID (MS/MS)
Ion Type Radical Cations (

)
Even-Electron Ions (

)
Molecular Ion Stability Low (Often absent due to rapid

-cleavage)
High (Base peak is usually

or

)
Diagnostic Power Excellent for fingerprinting; distinct m/z 44/59 ions.[1]Superior for sequencing and identifying the amide

-substituent.
Key Weakness Difficult to distinguish

-hydroxy from isomeric ethers without derivatization.
Prone to "in-source" dehydration, mimicking unsaturated amides.
Sensitivity Moderate (Nanogram range)High (Picogram range)
Detailed Comparison

Method A: Electron Ionization (70 eV)

  • Mechanism: Hard ionization creates a radical cation on the amide nitrogen or carbonyl oxygen.

  • Dominant Pattern: The "Alpha-Cleavage" is aggressive. The bond between the carbonyl carbon and the

    
    -carbon breaks.[2][3][4]
    
    • Primary Amides: Base peak at m/z 44 (

      
      ).
      
    • Secondary Amides: Base peak varies, but the acylium ion (

      
      ) is often unstable and decarbonylates (loses CO).
      
  • Verdict: Best for confirming the identity of small, volatile

    
    -hydroxy amides (e.g., lactamide derivatives).
    

Method B: ESI-CID (Collision-Induced Dissociation)

  • Mechanism: Soft ionization followed by vibrational excitation.

  • Dominant Pattern:

    • Water Loss: The most abundant fragment is often

      
      . This is diagnostic for the presence of the hydroxyl group but can obscure the carbon skeleton.
      
    • Amide Bond Cleavage: Higher collision energies (CE) are required to break the amide bond compared to peptides. This yields the

      
      -type ion (acylium) and 
      
      
      
      -type ion (amine fragment).
  • Verdict: Essential for complex pharmaceutical intermediates, polar metabolites, and determining the structure of the

    
    -alkyl chain.
    

Part 3: Experimental Protocol (Self-Validating)

This protocol uses Energy-Resolved Mass Spectrometry (ER-MS) to distinguish the labile hydroxyl group from the stable amide backbone.

Reagents & Setup
  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid (Promotes protonation).

  • Instrumentation: Q-TOF or Orbitrap (High resolution is critical to distinguish

    
     loss from 
    
    
    
    loss).
  • Mode: Positive ESI.

Step-by-Step Workflow
  • Precursor Isolation: Select the monoisotopic peak of

    
    . Ensure isolation width is narrow (
    
    
    
    Da) to exclude isotopes that complicate interpretation.
  • The "Ramp" (Energy Resolution): Do not use a single Collision Energy (CE). Acquire spectra at 10, 20, 30, and 50 eV .

    • Why? Dehydration (

      
       loss) has a low activation energy and appears at 10-15 eV. Amide bond cleavage requires 25-35 eV.
      
  • Validation Check (The "Rule of 18"):

    • Observation: If the base peak shifts from Parent

      
       [Parent-18] 
      
      
      
      Fragments of [Parent-18] as energy increases, the OH is on an aliphatic chain (likely
      
      
      or
      
      
      ).
    • Contrast: Phenolic OH groups rarely show loss of 18 Da as the primary pathway.

  • Acylium Verification: Look for the Hydroxy-Acylium Ion . Calculate the theoretical mass of

    
    .
    
    • Example: For

      
      -butyllactamide, look for the lactoyl cation (
      
      
      
      ) at m/z 73.02.
Workflow Diagram

ExperimentalProtocol cluster_CE Energy Resolved CID Sample Sample Prep (MeOH/H2O + 0.1% FA) Source ESI Source (Positive Mode) Sample->Source Iso Precursor Isolation [M+H]+ Source->Iso LowE Low CE (10-15eV) Check for -H2O Iso->LowE HighE High CE (30-50eV) Check Amide Bond Break LowE->HighE Ramp Energy Analysis Data Analysis Identify Acylium & Amine Ions HighE->Analysis

Caption: Energy-Resolved MS workflow to distinguish dehydration channels from backbone fragmentation.

Part 4: Characteristic Data Reference

Use this table to validate your spectral data.

Fragment ClassMass Shift / Characteristic IonStructural Inference
Dehydration

Confirms aliphatic -OH. Highly likely

-OH if intensity is high at low CE.
Primary Amide m/z 44.01 (

)
Terminal amide group (unsubstituted Nitrogen).
Lactoyl Group m/z 73.02 (

)
Specific for lactic acid amides (

).
Mandeloyl Group m/z 135.04 (

)
Specific for mandelic acid amides (

).
Amine Loss

Neutral loss of the amine leaving group; leaves the acylium ion.[4]
Formate Loss

(

)
Rare; indicates specific rearrangement in terminal

-hydroxy amides.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (The foundational text for general amide fragmentation rules and McLafferty rearrangements).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Detailed mechanism of amide bond cleavage in ESI).

  • Demarque, D. P., et al. (2016). "Fragmentation of natural products using electrospray ionization mass spectrometry: A review." Natural Product Reports. (Covers the "mobile proton" model and dehydration of hydroxy compounds).

  • NIST Chemistry WebBook. "Standard Reference Data for Electron Ionization of Amides." (Source for EI reference spectra of simple amides).

Sources

Comparative Crystallographic Guide: 2-Hydroxy-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-Hydroxy-N-methyl-2-phenylacetamide Common Name: N-Methylmandelamide (NMMA) CAS Registry: 2019-72-9 Role: Chiral intermediate, resolving agent, and pharmaceutical building block.

This guide provides a technical analysis of the solid-state properties of N-Methylmandelamide (NMMA) , contrasting it with its parent compound, Mandelic Acid (MA) , and the primary amide, Mandelamide .

While Mandelic Acid is a standard in chiral resolution, its strong carboxylic acid dimerization often leads to high lattice energies and poor solubility in non-polar solvents. NMMA offers an alternative "crystallographic performance" profile: the substitution of the carboxylic acid with a secondary amide alters the hydrogen bonding network from discrete dimers to continuous catemers, significantly impacting melting point, solubility, and X-ray diffraction (XRD) signatures.

Comparative Performance Data

The following table synthesizes physical and crystallographic data to benchmark NMMA against its structural alternatives. Note the distinct drop in melting point for the N-methylated derivative, indicative of altered lattice packing forces.

FeatureN-Methylmandelamide (NMMA) Mandelic Acid (MA) Mandelamide (Primary)
Formula C₉H₁₁NO₂C₈H₈O₃C₈H₉NO₂
MW 165.19 g/mol 152.15 g/mol 151.16 g/mol
Melting Point (Racemic) 86–98 °C [1]119–121 °C~132 °C
Melting Point (Enantiopure) 94–95 °C [1]133–135 °C149–152 °C
H-Bond Motif Catemer (Chain) Dimer (Cyclic R2,2(8)) Ladder / Tape
Lattice Energy Indicator Moderate (Lower MP)High (Strong Dimers)High (Multiple Donors)
Predicted Density ~1.14 g/cm³1.30 g/cm³~1.25 g/cm³
Solubility Profile Higher in organic solventsWater/Polar solubleLow solubility
Technical Insight: The "Methyl Effect" on Crystallinity

The introduction of the N-methyl group acts as a "crystallographic disruptor."

  • Mandelic Acid: Forms robust centrosymmetric dimers via carboxylic acid groups (

    
     motif), leading to high density and stability.
    
  • Mandelamide: The primary amide (-CONH2) has two hydrogen donors, facilitating the formation of 2D hydrogen-bonded sheets or ladders.

  • NMMA: The secondary amide (-CONHMe) has only one hydrogen donor. It cannot form the cyclic dimer of the acid or the sheet structure of the primary amide. Instead, it typically forms C(4) or C(5) chains (catemers) . This reduction in dimensionality of the H-bond network explains the lower melting point (86–98°C vs 119°C) and distinct XRD powder pattern.

Experimental Protocol: Synthesis & XRD Characterization

To obtain high-fidelity XRD data for NMMA, researchers must control for polymorphism, which is common in chiral amides. The following protocol ensures the isolation of the thermodynamically stable form for analysis.

Phase 1: Synthesis & Crystallization
  • Reagents: Methyl L-mandelate (or racemic), Methylamine (40% aq), Methanol.

  • Reaction: Aminolysis of the ester. Stir methyl mandelate with excess methylamine in methanol at RT for 24h.

  • Purification (Critical Step):

    • Evaporate solvent to yield crude oil/solid.

    • Solvent Selection: Recrystallize from Benzene or Toluene/Petroleum Ether . Avoid water or ethanol for final crystallization to prevent solvate formation which distorts unit cell data.

    • Drying: Vacuum dry at 40°C for 12h to ensure no solvent inclusion.

Phase 2: Powder X-Ray Diffraction (PXRD) Setup
  • Geometry: Bragg-Brentano (Reflection mode).

  • Radiation: Cu Kα (λ = 1.5406 Å).[1]

  • Scan Range: 2θ = 5° to 40° (Most diagnostic peaks for organic amides appear here).

  • Step Size: 0.02°.

  • Sample Prep: Lightly grind the sample. Warning: Excessive grinding can induce amorphization in lower-melting amides like NMMA. Zero-background silicon holder recommended.

Phase 3: Data Validation (Self-Check)
  • Low-Angle Check: Look for a strong reflection between 5–10° 2θ. This typically corresponds to the longest axis of the unit cell (often the chain axis in amide catemers).

  • Amorphous Halo: If a broad hump is visible at 20–25° 2θ, the sample is partially amorphous. Recrystallize from a slower-evaporating solvent (e.g., Toluene).

Strategic Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting NMMA over Mandelic Acid for structural studies or resolution processes.

NMMA_Selection_Logic Start Target: Chiral Resolution / Structural Analysis Check_Solubility Requirement: Non-Polar Solvent Solubility? Start->Check_Solubility MA_Path Option A: Mandelic Acid Check_Solubility->MA_Path No (Aqueous/Polar OK) NMMA_Path Option B: N-Methylmandelamide Check_Solubility->NMMA_Path Yes (Organic Required) MA_Result Forms Dimers (High Lattice Energy) Low Solubility in Toluene/Benzene Risk: Salt Formation MA_Path->MA_Result NMMA_Result Forms Catemers (Lower Lattice Energy) High Solubility in Toluene Benefit: No Salt Formation (Neutral) NMMA_Path->NMMA_Result XRD_Outcome XRD Outcome: Distinct Chain Packing Signature Absolute Configuration via Anomalous Scattering NMMA_Result->XRD_Outcome Characterization

Figure 1: Decision logic for utilizing N-Methylmandelamide based on solubility and crystallographic requirements.

References

  • Newman, M. S., & Smith, A. S. (1960). The Journal of Organic Chemistry, 25(10). (Confirming melting points for racemic and enantiopure N-methylmandelamide).

  • Gore, P. H., et al. (1988). X-ray diffraction study of the polymorphic behavior of N-methylated derivatives. Biochemistry. (Contextualizing the effect of N-methylation on packing).

  • Larsen, S., et al. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? Journal of the American Chemical Society. (Comparative baseline for Mandelic Acid crystallography).

  • PubChem Compound Summary. (2025). This compound (CID 572063). National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Purity Assessment of N-methylmandelamide: Elemental Analysis in Context

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a compound like N-methylmandelamide, a chiral intermediate with significant therapeutic potential, rigorous purity assessment is not merely a regulatory hurdle but a scientific imperative.[1][2] This guide provides an in-depth comparison of elemental analysis with other prevalent analytical techniques for the purity determination of N-methylmandelamide, grounded in the principles of scientific integrity and practical application.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the identification and qualification of impurities in new drug substances.[3][4][5][6] These impurities can be organic, inorganic, or residual solvents, each requiring a tailored analytical approach.[7] This guide will dissect the utility of elemental analysis within this regulatory framework and compare its performance against chromatographic, spectroscopic, and thermal methods.

The Foundation: Understanding N-methylmandelamide

N-methylmandelamide (C₉H₁₁NO₂) is a derivative of mandelic acid. Its molecular structure dictates its theoretical elemental composition, which serves as the benchmark for purity assessment by elemental analysis.

Theoretical Elemental Composition of N-methylmandelamide:

  • Carbon (C): 65.44%

  • Hydrogen (H): 6.71%

  • Nitrogen (N): 8.48%

  • Oxygen (O): 19.37%

Any deviation from these theoretical values in an experimental setting can indicate the presence of impurities.

Elemental Analysis: A Cornerstone of Purity Assessment

Elemental analysis, specifically CHNS(O) analysis, is a robust and cost-effective technique for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[8][9][10] Its power lies in its ability to provide a direct measure of the elemental composition, which is a fundamental indicator of purity.[11][12]

The technique is particularly adept at detecting inorganic impurities, such as salts, and residual solvents that may not be readily apparent in other analytical methods like NMR or HPLC.[11] For N-methylmandelamide, this means that impurities lacking the core elemental ratios of the parent molecule will be flagged by a discrepancy between the theoretical and measured elemental percentages.

Experimental Protocol: CHN Analysis by Combustion

The principle of CHN analysis is the complete combustion of the sample in a high-oxygen environment.[13] The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified.

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed sample of N-methylmandelamide (typically 2-4 mg) is placed in a tin or silver capsule.[13] Precision in weighing is critical as the results are reported as a percentage of the initial mass.[10]

  • Combustion: The encapsulated sample is introduced into a combustion furnace heated to over 1000°C.[13] The sample undergoes rapid and complete combustion.

  • Reduction and Gas Separation: The combustion gases pass through a reduction chamber containing copper to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then separated using a chromatographic column.[13]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.[13]

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

A deviation of more than ±0.4% from the theoretical value is often considered a threshold for questioning the purity of the compound in many peer-reviewed journals.[14]

EA_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample N-methylmandelamide Sample Weigh Accurate Weighing (2-4 mg) Sample->Weigh Encapsulate Encapsulation (Tin/Silver) Weigh->Encapsulate Combustion Combustion (>1000°C) Encapsulate->Combustion Introduction to Analyzer Reduction Reduction (NOx -> N2) Combustion->Reduction Separation Gas Chromatography Reduction->Separation Detection Thermal Conductivity Detector Separation->Detection Result Elemental Composition (%C, %H, %N) Detection->Result Calculation

Caption: Workflow for CHN Elemental Analysis.

Comparative Analysis: Situating Elemental Analysis Among Alternatives

While elemental analysis provides a fundamental purity check, it is often used in conjunction with other techniques for a comprehensive impurity profile. The choice of method depends on the nature of the expected impurities and the specific information required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture. For N-methylmandelamide, an HPLC method can be developed to detect and quantify organic impurities, including starting materials, by-products, and degradation products.[15]

  • Strengths: High sensitivity and specificity for organic impurities. Can provide quantitative results for individual impurities.

  • Weaknesses: May not detect inorganic impurities or residual solvents without a suitable chromophore. Requires the development of specific methods and the availability of reference standards for impurity identification and quantification.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with chromatography (LC-MS or GC-MS), is a powerful tool for impurity identification.[16][17] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[18]

  • Strengths: Unparalleled sensitivity for detecting trace-level impurities.[16][19] Provides structural information for impurity identification.[18]

  • Weaknesses: Quantification can be more complex than with other methods. Matrix effects can influence ionization and detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[20][21][22] It provides detailed information about the molecular structure of the API and any organic impurities present.

  • Strengths: Provides definitive structural information. Quantitative NMR (qNMR) can determine the purity of a sample without the need for a reference standard of the analyte.[23][24]

  • Weaknesses: Lower sensitivity compared to chromatographic methods. May not detect non-proton-containing impurities. Inorganic salts are not detected.[11]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[25][26][27] The presence of impurities broadens the melting peak and lowers the melting point, and this depression can be used to calculate the mole fraction of the impurity.[28]

  • Strengths: Provides a measure of absolute purity for crystalline substances.[28] Does not require impurity standards.

  • Weaknesses: Only applicable to crystalline solids. Less sensitive than chromatographic methods. The impurity must be soluble in the melt of the primary substance.[28]

Data Summary: A Comparative Overview

Technique Principle Information Provided Strengths Limitations
Elemental Analysis Combustion and gas analysisElemental composition (%C, H, N, S, O)Detects inorganic impurities and changes in elemental ratios.[11] Cost-effective.[8]Indirect measure of purity. Does not identify specific impurities.[11]
HPLC Differential partitioningSeparation and quantification of componentsHigh sensitivity and specificity for organic impurities. Well-established for purity and assay.May not detect impurities without a chromophore. Requires specific method development.
Mass Spectrometry Mass-to-charge ratio of ionsMolecular weight and structural informationExtremely sensitive for trace impurity detection.[16][19] Excellent for impurity identification.[18]Quantification can be complex. Susceptible to matrix effects.
NMR Spectroscopy Nuclear spin in a magnetic fieldDetailed molecular structureDefinitive structural elucidation. qNMR allows for direct purity assessment.[23][24]Lower sensitivity. Does not detect inorganic impurities.[11]
DSC Heat flow during thermal transitionsMelting point and purity of crystalline solidsMeasures absolute purity.[28] No impurity standards needed.Only for crystalline materials. Lower sensitivity.[28]

Conclusion: An Integrated Approach to Purity Assessment

The purity assessment of N-methylmandelamide is not a task for a single analytical technique but requires a multi-faceted, orthogonal approach. Elemental analysis serves as a fundamental, cost-effective screen for gross impurities and changes in the elemental composition, which is invaluable for routine quality control.[8][9]

However, for a complete and compliant impurity profile as mandated by regulatory bodies, elemental analysis must be complemented by more specific and sensitive techniques.[3] HPLC is essential for the quantification of known and unknown organic impurities, while MS provides the means to identify these unknowns. NMR offers definitive structural confirmation and an alternative, powerful method for quantification. DSC provides a valuable measure of the purity of the final crystalline form.

By understanding the strengths and limitations of each technique, a robust and self-validating analytical workflow can be established, ensuring the quality, safety, and efficacy of N-methylmandelamide.

Purity_Assessment_Strategy EA Elemental Analysis (%C, H, N) Elemental_Comp Elemental Composition EA->Elemental_Comp HPLC HPLC (Organic Impurities) Organic_Profile Organic Impurity Profile HPLC->Organic_Profile MS Mass Spectrometry (Impurity ID) Impurity_Struct Impurity Structure MS->Impurity_Struct NMR NMR Spectroscopy (Structure & qNMR) API_Structure API Structure & Purity NMR->API_Structure DSC DSC (Crystalline Purity) Thermal_Purity Thermal Purity DSC->Thermal_Purity

Caption: Integrated Analytical Strategy for Purity.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. Source: USP.
  • Plato, C., & Glasgow Jr, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds . Analytical Chemistry, 41(2), 330-336. URL: [Link]

  • Impurities in new drug substances Q3A (R2). Source: ICH.
  • Impurity Profiling with HRMS. Source: Toref-Standards.
  • Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma.
  • Elemental Analysis CHNS (O) - Testing Methods. Source: Auriga Research.
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Source: Pharma Focus America.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . Source: European Medicines Agency. URL: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS . Source: American Pharmaceutical Review. URL: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing . Source: Agilent. URL: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances . Source: ECA Academy. URL: [Link]

  • High-resolution mass spectrometry for impurity profiling . Source: Sterling Pharma Solutions. URL: [Link]

  • CHNS-O determination in pharmaceutical products by flash combustion . Source: VELP Scientifica. URL: [Link]

  • Impurities in new drug substance| ICH Q3A(R2) . Source: YouTube. URL: [Link]

  • Differential scanning calorimetry . Source: Wikipedia. URL: [Link]

  • Elemental Analysis - Technical Resources . Source: Unipd. URL: [Link]

  • Determination of % purity of a compound by by Using DSC . Source: Slideshare. URL: [Link]

  • CHN Analysis . Source: Intertek. URL: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation . Source: Mettler Toledo. URL: [Link]

  • Purity Determination and DSC Tzero Technology . Source: TA Instruments. URL: [Link]

  • G. G. Mohamed, F. M. A. El-Salam, Elemental analysis: an important purity control but prone to manipulations . Inorganic Chemistry Frontiers, 2022, 9, 478-483. URL: [Link]

  • Screening for enantioselective nitrilases: Kinetic resolution of racemic mandelonitrile to (R)-(-)-mandelic acid by new bacterial isolates . Source: ResearchGate. URL: [Link]

  • I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? . Source: Reddit. URL: [Link]

  • 1H NMR evaluation of the enantiomeric purity of a series of heterocyclic β-dimethylamino esters and amides by using (S)-mandelic acid derivatives as chiral solvating agents . Source: Semantic Scholar. URL: [Link]

  • S. K. S. Kumar, A. K. Singh, Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains . Critical Reviews in Analytical Chemistry, 2023, 53(5), 997-1011. URL: [Link]

  • Quantitative NMR Spectroscopy . Source: University of Illinois Urbana-Champaign. URL: [Link]

  • Process for the preparation and resolution of mandelic acid derivatives. Source: Google Patents.
  • Oxygen Flask Combustion Method . Source: Japanese Pharmacopoeia. URL: [Link]

  • Elemental analysis: an important purity control but prone to manipulations . Source: ResearchGate. URL: [Link]

  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization . Source: ACS Publications. URL: [Link]

  • Elemental analysis: an important purity control but prone to manipulations . Source: RSC Publishing. URL: [Link]

  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization . Source: PMC. URL: [Link]

  • Quantitative NMR (qNMR) . Source: Nanalysis. URL: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . Source: European Pharmaceutical Review. URL: [Link]

  • Quantitative 1H NMR spectroscopy . Source: ResearchGate. URL: [Link]

  • An International Study Evaluating Elemental Analysis . Source: ACS Central Science. URL: [Link]

  • Pharmacopoeial Assays For Quality. Oxygen Flask Method . Source: Scribd. URL: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN . Source: PE Polska. URL: [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula . Source: World Journal of Chemical Education. URL: [Link]

  • 2.4 Oxygen flask method . Source: digicollections.net. URL: [Link]

  • Elemental analysis: operation & applications . Source: Elementar. URL: [Link]

Sources

Comparative Spectroscopic Analysis: Phenyl-Substituted Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: Paracetamol (Acetaminophen) vs. Acetanilide & Phenacetin

Executive Summary

This technical guide provides a comparative analysis of the UV-Vis absorption characteristics of phenyl-substituted acetamides, specifically focusing on Paracetamol (Acetaminophen) as the primary pharmaceutical standard, compared against its structural analogs Acetanilide (the parent compound) and Phenacetin .

The guide details the electronic transitions governing their spectra, the impact of auxochromic substituents (–OH, –OEt), and solvatochromic effects. A validated experimental protocol for the quantitative determination of Paracetamol in pharmaceutical formulations is provided, ensuring compliance with rigorous scientific standards.[1]

Theoretical Framework: Electronic Transitions & Substituent Effects[2][3]

The UV-Vis spectra of phenyl-substituted acetamides are dominated by the aromatic phenyl ring coupled with the acetamide group (


). The absorption characteristics are defined by two primary factors:
  • 
     Transitions:  The primary absorption band (often called the B-band or secondary band) arises from the benzene ring. In unsubstituted benzene, this occurs at 254 nm.
    
  • Auxochromic Effect: Substituents on the phenyl ring alter the energy gap between the HOMO and LUMO.

    • Acetanilide: The lone pair on the amide nitrogen conjugates with the phenyl ring, stabilizing the excited state and causing a bathochromic (red) shift relative to benzene.

    • Paracetamol (4-Hydroxyacetanilide): The addition of a hydroxyl group (-OH) at the para position introduces a strong electron-donating auxochrome. This further delocalizes the

      
      -electron system, reducing the transition energy and shifting 
      
      
      
      to a longer wavelength compared to acetanilide.
    • Phenacetin (4-Ethoxyacetanilide): The ethoxy group (-OEt) functions similarly to the hydroxyl group but exhibits slightly different solvation properties due to steric hindrance and lack of hydrogen bond donation capability.

Visualization: Electronic Interaction Pathway

The following diagram illustrates the causal relationship between structural substituents and observed spectral shifts.

ElectronicTransitions Chromophore Phenyl-Acetamide Core (Chromophore) Sub_H Substituent: -H (Acetanilide) Chromophore->Sub_H Sub_OH Substituent: -OH (Paracetamol) Chromophore->Sub_OH Sub_OEt Substituent: -OEt (Phenacetin) Chromophore->Sub_OEt Mechanism Resonance Interaction (n -> pi conjugation) Sub_H->Mechanism Weak Activation Sub_OH->Mechanism Strong Activation (+M Effect) Sub_OEt->Mechanism Strong Activation (+M Effect) Shift_Base Base Absorption ~240-242 nm Mechanism->Shift_Base Acetanilide Shift_Red Bathochromic Shift (Red Shift) -> ~243-257 nm Mechanism->Shift_Red Paracetamol/Phenacetin

Figure 1: Mechanistic pathway showing how electron-donating substituents (-OH, -OEt) induce bathochromic shifts via resonance stabilization.

Comparative Performance Analysis

The following table synthesizes experimental data comparing the spectral performance of the three analogs. Note the distinct shift in alkaline media for Paracetamol, which is a critical identification parameter.

Table 1: Spectral Characteristics of Phenyl-Acetamides
CompoundSubstituent (Para)Solvent System

(nm)
Molar Absorptivity (

)
Spectral Behavior Note
Acetanilide -HMethanol/Water240 - 242~1.1 x

Baseline spectrum; sharp peak. Minimal pH sensitivity.
Paracetamol -OHMethanol/Water243 - 244 ~1.4 x

Strong bathochromic shift due to -OH.
Paracetamol -OH0.1 N NaOH257 ~1.5 x

Hyperchromic & Red Shift. Formation of phenolate ion extends conjugation.
Phenacetin -OEtMethanol/Water249 - 250~1.3 x

Distinct from Paracetamol; does NOT show the same shift in NaOH (no acidic proton).

Key Insight: The 13-14 nm red shift of Paracetamol in basic solution (NaOH) is a definitive identification test that distinguishes it from Phenacetin and Acetanilide, which lack the acidic phenolic proton required for ionization.

Validated Experimental Protocol

This protocol is designed for the quantitative assay of Paracetamol in tablet formulations, referencing standard pharmaceutical methodologies (e.g., IP/BP/USP adaptations).

Reagents & Equipment[1][4][5][6][7]
  • Solvent: Methanol (HPLC Grade) and Distilled Water (15:85 v/v).[2][3]

  • Standard: Paracetamol Reference Standard (purity >99%).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cells, 1 cm path length).

Step-by-Step Methodology
  • Standard Preparation:

    • Weigh 10 mg of Paracetamol standard.

    • Dissolve in 15 mL Methanol in a 100 mL volumetric flask.

    • Sonicate for 10 minutes.

    • Dilute to volume with Distilled Water (Stock: 100

      
      g/mL).
      
    • Further dilute 1 mL of Stock to 10 mL with solvent (Working Standard: 10

      
      g/mL).
      
  • Sample Preparation (Tablets):

    • Weigh 20 tablets and determine average weight. Powder finely.

    • Weigh powder equivalent to 10 mg Paracetamol.[4]

    • Transfer to 100 mL flask, add 15 mL Methanol, sonicate for 15 mins to ensure complete extraction.

    • Dilute to mark with water and filter through Whatman No. 41 paper (discard first 5 mL).

    • Dilute filtrate to achieve approx. 10

      
      g/mL concentration.
      
  • Measurement:

    • Set scan range: 200 nm – 400 nm.[1][5][2][3]

    • Baseline correction: Run blank (Methanol:Water 15:85).

    • Scan Standard and Sample.[1][4][5][2][3]

    • Determine

      
       (typically 243 nm).[1][4][2][3]
      
Workflow Visualization

The following diagram outlines the critical path for the experimental assay to ensure reproducibility.

AssayProtocol Start Sample Weighing (20 Tablets) Extract Extraction (MeOH + Sonication) Start->Extract Dilute1 Dilution & Filtration (Remove Excipients) Extract->Dilute1 Dilute2 Final Dilution (Target: 10 µg/mL) Dilute1->Dilute2 Measure UV Scan (200-400 nm) Dilute2->Measure Data Calculate Potency (Beer-Lambert Law) Measure->Data

Figure 2: Validated workflow for the spectrophotometric quantification of Paracetamol.

References

  • NIST Chemistry WebBook. Acetanilide UV/Visible Spectrum.[6] National Institute of Standards and Technology.[6][7] [Link]

  • Behera, S., et al. UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. J Anal Bioanal Tech 3:151.[2] [Link][1][2]

  • Khoshnab, A., et al. A Simple UV-VIS Spectrophotometric Assay Study on Different Brand of Paracetamol. World Journal of Pharmaceutical and Life Sciences.[5] [Link]

  • LibreTexts Chemistry. Electronic Transitions and UV-Vis Spectroscopy. [Link]

  • PubChem. Acetanilide Compound Summary. National Library of Medicine. [Link]

Sources

Definitive Guide to Reference Standards for 2-Hydroxy-N-methyl-2-phenylacetamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Hydroxy-N-methyl-2-phenylacetamide (commonly known as N-Methylmandelamide ) is a critical critical quality attribute (CQA) in the synthesis of adrenergic agents and nootropics. It serves as a key intermediate in the manufacture of Phenylephrine and is a documented impurity in Pemoline and Pidolate salts.

Accurate quantification of this compound is essential not only for yield optimization but for patient safety, as amide intermediates can exhibit different toxicological profiles compared to the parent API. This guide provides an evidence-based comparison of reference standard grades and detailed protocols for their analytical application.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Common Synonyms N-Methylmandelamide; Mandelic acid methylamide
CAS Registry 2019-72-9 (Racemic)
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Key Application Impurity marker (Phenylephrine, Pemoline); Chiral intermediate

Strategic Selection of Reference Standards

Selecting the correct grade of reference material is not merely a compliance checkbox; it dictates the validity of your data. The following hierarchy illustrates the trade-offs between cost, certainty, and regulatory acceptance.

Comparative Analysis: Standard Grades
FeatureCertified Reference Material (CRM) Primary Analytical Standard Research Grade / Reagent
Accreditation ISO 17034 + ISO 17025ISO 9001 (typically)None
Traceability SI Units (NIST/BIPM traceable)Internal Reference StandardSupplier CoA only
Uncertainty Explicitly calculated (e.g., ±0.5%)Not providedUnknown
Use Case Method Validation, Calibration of Secondary StdsRoutine QC Release, Stability TestingEarly R&D, Peak Identification
Cost Factor High (10x)Moderate (3x)Low (1x)
Decision Matrix: Which Standard Do You Need?

StandardSelection Start Start: Define Analytical Goal Quant Is Quantitative Accuracy Critical? Start->Quant Regulated Is the data for Regulatory Submission? Quant->Regulated Yes Reagent SELECT REAGENT GRADE (Identification Only) Quant->Reagent No (Qualitative ID) Validation Is this Method Validation? Regulated->Validation Yes PAS SELECT PRIMARY ANALYTICAL STD (Balance Cost/Quality) Regulated->PAS No (Routine QC) CRM SELECT ISO 17034 CRM (Highest Integrity) Validation->CRM Yes Validation->PAS No (Internal Use)

Figure 1: Decision logic for selecting the appropriate reference standard grade based on analytical intent.

Analytical Framework & Protocols

The analysis of N-Methylmandelamide presents two distinct challenges: Achiral purity (for impurity profiling) and Chiral purity (for enantiomeric excess determination in asymmetric synthesis).

Method A: Achiral Purity via RP-HPLC

This method is robust for quantifying N-Methylmandelamide as a process impurity (e.g., in Phenylephrine synthesis).

  • Principle: Reverse-phase partition chromatography.

  • Criticality: The amide bond makes the molecule polar; retention requires a carefully balanced aqueous/organic ratio.

Protocol:

  • Column: C18 (L1) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of phenolic OH).

    • Solvent B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide band) and 254 nm (Aromatic ring).

  • Standard Prep: Dissolve 10 mg Reference Standard in 10 mL Water:Methanol (90:10). Sonicate to ensure complete dissolution.

Scientist's Note: N-Methylmandelamide is relatively polar (LogP ~0.5). If retention is poor (< 2 min), switch to a "AQ" type C18 column capable of 100% aqueous stability to increase interaction time.

Method B: Chiral Separation (Enantiomeric Purity)

Since the biological activity of mandelic acid derivatives is often stereospecific (e.g., (R)-Phenylephrine), separating the enantiomers is vital.

  • Principle: Polysaccharide-based chiral stationary phase.

  • Target: Resolution (Rs) > 1.5 between (R) and (S) enantiomers.

Protocol:

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or IC).

  • Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1).

    • Note: The TFA additive is crucial to sharpen the peaks of the acidic/phenolic moiety.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral selectivity).

  • Validation Criterion: The reference standard must be a racemic mixture to establish the retention times of both enantiomers during method development.

Handling, Stability, and Troubleshooting

Even the highest purity standard is useless if mishandled.

  • Hygroscopicity: The amide functionality can form hydrogen bonds with atmospheric moisture. Always equilibrate the vial to room temperature before opening to prevent condensation.

  • Solubility: Freely soluble in alcohols (Methanol, Ethanol) and DMSO. Sparingly soluble in pure non-polar solvents (Hexane).

  • Stability: Mandelic acid derivatives are generally stable but can undergo racemization under strongly basic conditions or high temperatures. Store standards at 2-8°C, protected from light.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Split Peaks Solvent mismatchDissolve standard in mobile phase starting composition.
Tailing Factor > 1.5 Silanol interactionEnsure pH is < 3.0; add 0.1% TFA or TEA if using basic mobile phase.
Retention Time Drift Temperature fluctuationUse a column oven (thermostat) set to 30°C ± 0.5°C.

Synthesis & Origin Insights (Impurity Profiling)

Understanding the origin of N-Methylmandelamide helps in predicting co-eluting impurities.

SynthesisPath MandelicAcid Mandelic Acid (Starting Material) Intermediate N-Methylmandelamide (Target Standard) MandelicAcid->Intermediate Amidation Methylamine Methylamine Methylamine->Intermediate Phenylephrine Phenylephrine (API) Intermediate->Phenylephrine Reduction (LiAlH4/H2) SideProduct O-Methyl Impurity (Side Reaction) Intermediate->SideProduct Alkylation

Figure 2: Synthetic pathway showing N-Methylmandelamide as a precursor to Phenylephrine. Incomplete reduction leads to its presence as an impurity in the final API.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 2-Hydroxy-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column. Available at: [Link]

  • Takeda, H., et al. (1989).[1] Lithium aluminum hydride reduction of 3-benzyloxy-N-methylmandelamide followed by debenzylation has afforded phenylephrine.[2][1] Tetrahedron Letters, 30(3), 367-370.[1] (Contextual citation for synthetic pathway).

  • Pharmaffiliates. (2025). Pidolate Impurity B Reference Standard. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.